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  • Product: Allylphosphonic dichloride
  • CAS: 1498-47-1

Core Science & Biosynthesis

Foundational

Allylphosphonic dichloride reactivity profile

An In-depth Technical Guide to the Reactivity Profile of Allylphosphonic Dichloride Authored by a Senior Application Scientist Foreword: Decoding a Bifunctional Reagent Allylphosphonic dichloride (APDC) stands as a compe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of Allylphosphonic Dichloride

Authored by a Senior Application Scientist

Foreword: Decoding a Bifunctional Reagent

Allylphosphonic dichloride (APDC) stands as a compelling and versatile bifunctional reagent in the landscape of organophosphorus chemistry. Its structure, featuring a highly electrophilic dichlorophosphoryl group directly attached to a reactive allyl moiety, offers two distinct sites for chemical modification. This duality makes it a valuable precursor for a wide array of molecular architectures, from flame retardants and polymer additives to complex ligands and intermediates in drug discovery.

This guide eschews a conventional, rigid format. Instead, it is structured to mirror the logical flow of a research and development campaign, beginning with the foundational synthesis of the molecule and branching into its core reactivities. We will explore the "why" behind experimental choices, grounding protocols in mechanistic understanding to provide a self-validating framework for the practicing scientist.

I. Core Molecular Properties and Synthesis

Before delving into its reactivity, a foundational understanding of APDC's properties and synthesis is paramount.

Physicochemical Properties

Allylphosphonic dichloride is a reactive liquid that requires careful handling due to its sensitivity to moisture. Key properties are summarized below.

PropertyValueSource
Molecular Formula C₃H₅Cl₂OP[1]
Molecular Weight 158.95 g/mol [1]
CAS Number 1498-47-1[1][2]
Boiling Point 75-77 °C (16 mmHg)[2]
Density 1.33 g/cm³[2]
Refractive Index 1.486-1.488[2]
SMILES C=CCP(=O)(Cl)Cl[1]
Synthesis: The Clay-Kinnear-Perren Reaction

The most common and industrially relevant synthesis of alkylphosphonic dichlorides proceeds via the Clay-Kinnear-Perren reaction. This method involves the reaction of an alkyl halide with phosphorus trichloride in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[3] The reaction forms an alkyltetrachlorophosphorane-aluminum chloride complex, which is subsequently hydrolyzed or decomposed to yield the desired phosphonic dichloride.

Synthesis_Workflow

Expert Insights & Causality:

The choice of aluminum trichloride is critical; it acts as a potent Lewis acid, activating the phosphorus trichloride and facilitating the formation of the initial phosphonium complex. The reaction temperature must be carefully controlled below 40°C during the initial addition of allyl chloride to prevent uncontrolled side reactions and polymerization.[3] The subsequent decomposition of the aluminum complex is exothermic and requires external cooling to maintain the temperature between 10-20°C, ensuring a clean conversion to the final product.[3]

Protocol: Synthesis of Allylphosphonic Dichloride [3]

CAUTION: Aluminum trichloride dust is a severe irritant to all tissues and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood under anhydrous conditions.

  • Setup: Equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a condenser connected to a nitrogen inlet.

  • Charging Reagents: Suspend anhydrous AlCl₃ (13.4 g, 100 mmol) in PCl₃ (27.4 g, 200 mmol) in the flask.

  • Addition: Add allyl chloride (7.6 g, 100 mmol) dropwise from the dropping funnel while stirring vigorously. Maintain the internal temperature below 40°C using an ice bath if necessary.

  • Complex Formation: After the addition is complete, stir the mixture at 40°C for 1 hour to ensure complete formation of the aluminum complex.

  • Decomposition: Cool the mixture and add a solution of acetone (5.8 g, 100 mmol) in tris(2-chloroethyl) phosphite (26.9 g, 100 mmol) dropwise, keeping the reaction temperature between 10–20°C with external cooling.

  • Workup & Purification: The product can be isolated from the reaction mixture by vacuum distillation.

II. Reactivity at the Phosphorus Center: Nucleophilic Substitution

The core reactivity of APDC is dominated by the P-Cl bonds. The phosphorus atom is highly electrophilic due to the electron-withdrawing effects of the two chlorine atoms and the phosphoryl oxygen. This makes it an excellent substrate for nucleophilic substitution reactions.[4]

Nucleophilic_Substitution

Hydrolysis: Formation of Allylphosphonic Acid

The P-Cl bonds are readily hydrolyzed by water to form allylphosphonic acid and hydrochloric acid. This reaction is typically vigorous and exothermic. The resulting allylphosphonic acid is a key monomer for synthesizing phosphorus-containing polymers.[5][6]

Causality: The reaction proceeds via nucleophilic attack of water on the phosphorus center.[5] While the reaction can occur with water alone, it is often carried out in a controlled manner, for instance, by adding the dichloride to ice or a dilute aqueous solution. The conversion of the dichloride to the diacid is a crucial step for applications where the acidic P-OH groups are required for properties like ion exchange or metal chelation.[7]

Alcoholysis: Synthesis of Allylphosphonate Esters

Reaction with alcohols (alcoholysis) in the presence of a base yields the corresponding dialkyl allylphosphonates. These esters are widely used as flame retardants, plasticizers, and intermediates in the Horner-Wadsworth-Emmons reaction.

Causality: The reaction requires a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine. The purpose of the base is twofold: first, it deprotonates the alcohol to increase its nucleophilicity, and second, it scavenges the HCl generated during the reaction, driving the equilibrium towards the product side.[8] Without a base, the generated HCl can protonate the alcohol, reducing its nucleophilicity, and potentially lead to side reactions with the allyl double bond.

Protocol: Synthesis of Diethyl Allylphosphonate
  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve allylphosphonic dichloride (15.9 g, 100 mmol) in anhydrous diethyl ether (200 mL).

  • Reagent Solution: In a separate flask, prepare a solution of absolute ethanol (11.5 g, 250 mmol) and triethylamine (22.3 g, 220 mmol) in anhydrous diethyl ether (100 mL).

  • Addition: Cool the dichloride solution to 0°C in an ice bath. Add the ethanol/triethylamine solution dropwise with efficient stirring over 1 hour, ensuring the temperature does not exceed 5°C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt with dry ether.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield diethyl allylphosphonate.

Aminolysis: Synthesis of Allylphosphonic Diamides

Primary or secondary amines react readily with APDC to form allylphosphonic diamides.[9] These compounds have applications as ligands and in medicinal chemistry.

Causality: Similar to alcoholysis, two equivalents of the amine are required per P-Cl bond. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the resulting HCl.[9] The reaction is often highly exothermic.

Reaction with Organometallic Reagents

Grignard reagents (RMgX) can be used to form new P-C bonds. However, the reaction is complex. Due to the high reactivity of Grignard reagents, they can attack both the P-Cl bonds and potentially the phosphoryl P=O group.[10] Careful control of stoichiometry and temperature is essential to achieve selective substitution of the chlorine atoms. For instance, perfluoroalkyl Grignard reagents have been shown to react with phenylphosphonic dichloride to yield bis(perfluoroalkyl)phenyl phosphine oxides.[11] A similar reaction pathway can be expected for APDC.

III. Reactivity of the Allyl Group

The allyl group provides a second reactive handle, allowing for modifications of the carbon skeleton.

Electrophilic Addition to the Double Bond

The C=C double bond can undergo typical electrophilic addition reactions. For example, bromination with Br₂ would lead to the formation of 2,3-dibromopropylphosphonic dichloride. These reactions allow for further functionalization of the alkyl chain.

Radical Reactions

The allylic C-H bonds are susceptible to free-radical substitution.[12][13] Reactions with radical initiators can lead to functionalization at the C1 position. Furthermore, the double bond itself can participate in radical polymerization, making APDC and its derivatives (like the acid or esters) useful monomers for creating functional polymers with flame-retardant or ion-binding properties.[6][7]

Cycloaddition Reactions

The electron-deficient nature of the double bond, influenced by the adjacent electron-withdrawing phosphoryl group, makes allylphosphonic dichloride a potential dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions).[14][15] This provides a powerful route to synthesize cyclic phosphonates, which are valuable building blocks in organic synthesis.

Diels_Alder

IV. Conclusion and Future Outlook

Allylphosphonic dichloride is a foundational reagent whose reactivity profile is a study in controlled chemical dichotomy. The facile nucleophilic substitution at the phosphorus center provides a gateway to a vast library of phosphonates, phosphonamides, and other derivatives. Simultaneously, the reactivity of the allyl group—via addition, radical, or cycloaddition pathways—allows for intricate modification of the organic scaffold.

For researchers and drug development professionals, a thorough understanding of these competing and complementary reactivities is essential. By carefully selecting reagents and controlling reaction conditions, one can selectively harness either functionality, making allylphosphonic dichloride a powerful tool for constructing novel molecules with tailored properties for materials science, agriculture, and medicine.

References

  • Product Class 15: Alkylphosphonic Acids and Deriv
  • Allylphosphonic dichloride | C3H5Cl2OP | CID 137038 . PubChem, National Institutes of Health. [Link]

  • (Di)chlorination of phosphonic acid ester . Chemistry Stack Exchange. [Link]

  • Reactions of Grignard Reagents . Master Organic Chemistry. [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review . National Institutes of Health (PMC). [Link]

  • Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids . MDPI. [Link]

  • A study of the reaction of perfluoroalkyl Grignard reagents with phosphoryl chloride and phenylphosphonic dichloride . PubMed. [Link]

  • A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds . Scientific & Academic Publishing. [Link]

  • 29.5: Cycloaddition Reactions . Chemistry LibreTexts. [Link]

  • Reactions of Acyl Chlorides with Primary Amines . Chemistry LibreTexts. [Link]

  • Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes . National Institutes of Health (PMC). [Link]

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  • 13.3: Cycloaddition Reactions . Chemistry LibreTexts. [Link]

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Exploratory

Allylphosphonic dichloride stability and storage

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of Allylphosphonic Dichloride

Prepared by: Gemini, Senior Application Scientist

Introduction

Allylphosphonic dichloride (C₃H₅Cl₂OP) is a reactive organophosphorus compound that serves as a versatile intermediate in organic synthesis, particularly in the preparation of a wide range of phosphonates.[1] Its utility in the development of novel materials, flame retardants, and pharmaceuticals underscores the importance of a comprehensive understanding of its chemical properties. However, the inherent reactivity of the P-Cl bonds makes allylphosphonic dichloride highly susceptible to degradation, posing significant challenges for its long-term storage and safe handling. This guide provides a detailed examination of the stability of allylphosphonic dichloride, with a focus on its degradation pathways and the critical parameters for its effective storage.

Physicochemical Properties

A foundational understanding of the physicochemical properties of allylphosphonic dichloride is essential for its proper handling and storage.

PropertyValueSource
Molecular Formula C₃H₅Cl₂OP[2]
Molecular Weight 158.95 g/mol [2]
Appearance Liquid[3]
Boiling Point 75-77 °C @ 16 mmHg[3]
Density 1.33 g/cm³[3]
Flash Point 68.5 °C[3]

Chemical Stability and Decomposition Pathways

The stability of allylphosphonic dichloride is primarily dictated by its extreme sensitivity to moisture. The presence of two reactive P-Cl bonds makes the molecule a focal point for nucleophilic attack, with water being the most common and detrimental nucleophile in a typical laboratory or storage environment.

Hydrolysis: The Primary Degradation Pathway

The central mechanism of degradation for allylphosphonic dichloride is hydrolysis. This reaction is rapid, exothermic, and leads to the formation of corrosive byproducts.[4] The overall reaction proceeds as follows:

C₃H₅P(O)Cl₂ + 2H₂O → C₃H₅P(O)(OH)₂ + 2HCl [5]

The hydrolysis occurs via a nucleophilic substitution reaction at the phosphorus center. A water molecule attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion.[6] This process occurs in two successive steps, ultimately replacing both chlorine atoms with hydroxyl groups to form allylphosphonic acid and two equivalents of hydrochloric acid.[5][6]

The generation of hydrochloric acid is of significant concern, as it can catalyze further degradation and is highly corrosive to many materials.[7]

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products APD Allylphosphonic Dichloride C₃H₅P(O)Cl₂ APA Allylphosphonic Acid C₃H₅P(O)(OH)₂ APD->APA + 2H₂O HCl Hydrochloric Acid (Corrosive) APD->HCl + 2H₂O H2O Water (Moisture)

Hydrolysis of Allylphosphonic Dichloride.
Thermal Stability

Under anhydrous conditions, allylphosphonic dichloride is considered to be stable.[6] However, in the presence of impurities or upon intense heating, it can decompose. Thermal decomposition can release a variety of hazardous gases, including carbon oxides, hydrogen chloride, and oxides of phosphorus.[8]

Incompatible Materials and Hazardous Reactions

The high reactivity of allylphosphonic dichloride necessitates careful consideration of material compatibility for both storage and experimental use.

  • Water and Protic Solvents: Reacts violently with water and other protic solvents such as alcohols to produce hydrochloric acid.[8]

  • Bases: Strong bases can lead to vigorous and exothermic reactions.[8]

  • Metals: The compound itself, and more significantly its hydrolysis byproduct, hydrochloric acid, are corrosive to many metals.[7] Chloride ions are known to induce pitting corrosion in stainless steels.[9][10] Therefore, storage in metal containers is not recommended.[7]

  • Strong Oxidizing Agents: As with many organophosphorus compounds, contact with strong oxidizing agents should be avoided.[8]

Recommended Storage and Handling Protocols

The cornerstone of maintaining the integrity of allylphosphonic dichloride is the strict exclusion of atmospheric moisture.

Storage Protocol
  • Container Selection:

    • Primary containers should be constructed of borosilicate glass or a compatible fluorinated polymer (e.g., PTFE). These materials offer excellent resistance to the compound and its potential acidic byproducts.

    • Ensure the container has a well-fitting cap with a PTFE liner to provide a hermetic seal.

  • Inert Atmosphere:

    • Before sealing, the container headspace should be purged with a dry, inert gas such as nitrogen or argon. This displaces any residual moist air.

    • For long-term storage, consider sealing the container with paraffin film or placing it within a secondary sealed container containing a desiccant.

  • Temperature:

    • Store in a cool, dry place. While some related compounds recommend refrigeration (2-8 °C), always refer to the supplier's specific recommendations. Avoid temperature cycling which can cause pressure changes and compromise the container seal.

  • Storage Area:

    • Store in a dedicated corrosives cabinet in a well-ventilated area.[8][11]

    • Segregate from incompatible materials, particularly water, bases, and oxidizing agents.

Handling Protocol
  • Work Environment:

    • All manipulations of allylphosphonic dichloride should be conducted in a chemical fume hood with sufficient airflow.[8]

    • Work should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent exposure to moisture.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical splash goggles.[6]

    • A face shield is recommended when handling larger quantities.[6]

  • Dispensing:

    • Use dry glassware and syringes. If necessary, oven-dry all equipment before use.

    • When transferring the liquid, do so under a positive pressure of inert gas.

  • Spill and Waste Management:

    • In case of a spill, absorb with an inert, dry material (e.g., vermiculite or sand) and place in a sealed container for disposal. Do not use water to clean up spills.[8]

    • Waste should be treated as hazardous and disposed of in accordance with local regulations.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood InertAtmosphere Prepare Inert Atmosphere (Glovebox or Schlenk Line) FumeHood->InertAtmosphere Retrieve Retrieve from Storage InertAtmosphere->Retrieve Transfer Transfer using Dry Equipment Retrieve->Transfer Reaction Perform Reaction Transfer->Reaction Waste Dispose of Waste Properly Reaction->Waste Store Return to Storage (Purge with Inert Gas, Reseal) Waste->Store

Workflow for the Safe Handling of Allylphosphonic Dichloride.

Conclusion

Allylphosphonic dichloride is a valuable synthetic precursor whose utility is intrinsically linked to its purity and stability. The primary threat to its integrity is hydrolysis, a rapid and irreversible process that yields corrosive byproducts. By implementing stringent protocols for the exclusion of moisture through the use of appropriate containers, inert atmosphere blanketing, and controlled handling techniques, researchers can ensure the long-term stability of this reagent. Adherence to these guidelines will not only preserve the quality of the material but also ensure the safety of laboratory personnel and the integrity of the research in which it is employed.

References

  • LookChem. (n.d.). Allylphosphonic dichloride. Retrieved from [Link]

  • Kosian, M., Smulders, M. M. J., & Zuilhof, H. (2016). Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel. Langmuir, 32(4), 1047–1057. [Link]

  • Loba Chemie. (2016, April 19). ALLYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylphosphonyl dichloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN101671366A - Environmentally-friendly synthesis method for phenylphosphonic dichloride.
  • Chemistry Stack Exchange. (2024, June 14). (Di)chlorination of phosphonic acid ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137038, Allylphosphonic dichloride. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Effect of chloride ions on corrosion behaviour of austenitic nickel and nickel free stainless steels in phosphoric acid solutions. Retrieved from [Link]

  • ACS Publications. (2015, June 1). A Library of Well-Defined and Water-Soluble Poly(alkyl phosphonate)s with Adjustable Hydrolysis | Macromolecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12671, Methyl phosphonic dichloride. Retrieved from [Link]

  • YouTube. (2025, September 9). What Is The Role Of Chlorides In Corrosion? - Chemistry For Everyone. Retrieved from [Link]

  • Keglevich, G., et al. (2019). Synthesis of phosphonates from phenylphosphonic acid and its monoesters. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 965-971. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1183-1203. [Link]

  • Chemical Compatibility Chart. (n.d.). Retrieved from [Link]

  • CP Lab Safety. (n.d.). PVC (Polyvinyl chloride) Chemical Compatibility Chart. Retrieved from [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

  • Harrington Process Solutions. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137038, Allylphosphonic dichloride. Retrieved from [Link]

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Foundational

Allylphosphonic Dichloride: A Toxicological Deep Dive for the Research Professional

An In-depth Technical Guide Authored by a Senior Application Scientist Introduction: Allylphosphonic dichloride (CAS No. 1498-47-1) is a reactive organophosphorus compound containing both a phosphoryl chloride group and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Authored by a Senior Application Scientist

Introduction: Allylphosphonic dichloride (CAS No. 1498-47-1) is a reactive organophosphorus compound containing both a phosphoryl chloride group and an allyl moiety. This unique chemical structure suggests a complex toxicological profile, combining the well-documented neurotoxicity of organophosphates with the potential hazards associated with allylic compounds. This technical guide provides a comprehensive overview of the anticipated toxicological properties of allylphosphonic dichloride, drawing upon established knowledge of analogous compounds to inform safety protocols and guide future research. Due to a scarcity of direct toxicological studies on allylphosphonic dichloride, this guide synthesizes data from related chemical classes to provide a robust, scientifically grounded assessment for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of allylphosphonic dichloride is essential for predicting its behavior and potential for exposure.

PropertyValueSource
Molecular Formula C₃H₅Cl₂OPPubChem[1]
Molecular Weight 158.95 g/mol PubChem[1]
Appearance Data not available; likely a liquidInferred
Boiling Point 75-77 °C at 16 mmHgLookChem
Density 1.33 g/cm³LookChem
Flash Point 68.5 °CLookChem
Reactivity Reacts with waterInferred from similar compounds

Core Toxicological Profile: An Inferential Analysis

The toxicological profile of allylphosphonic dichloride can be inferred from its constituent chemical groups: the organophosphorus core and the allyl substituent.

Organophosphorus-Mediated Toxicity: Acetylcholinesterase Inhibition

The primary mechanism of acute toxicity for the vast majority of organophosphorus compounds is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3][4][5][6]

  • Mechanism of Action: Organophosphates phosphorylate the serine hydroxyl group at the active site of AChE, rendering the enzyme inactive.[3] This leads to an accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors.[2][3][5] This overstimulation is responsible for the characteristic signs of acute organophosphate poisoning, often referred to as a "cholinergic crisis."[2][6] The bond between the organophosphate and AChE can become irreversible through a process known as "aging," which makes the enzyme resistant to reactivation by antidotes like oximes.[3]

  • Clinical Manifestations of Acute Toxicity: Exposure to organophosphates can lead to a rapid onset of symptoms, which can be categorized as muscarinic, nicotinic, and central nervous system (CNS) effects.[3][5]

    • Muscarinic Effects (DUMBBELS): Diarrhea, Urination, Miosis (pinpoint pupils), Bronchospasm, Bronchorrhea (excessive bronchial secretions), Emesis, Lacrimation (tearing), Salivation, and Sweating.[2][5] Bradycardia (slow heart rate) is also common.[5]

    • Nicotinic Effects: Muscle fasciculations (twitching), cramping, weakness, and paralysis.[5] Tachycardia (rapid heart rate) and hypertension can also occur.

    • CNS Effects: Confusion, seizures, lethargy, and coma.[5] Respiratory failure due to a combination of central respiratory depression, bronchospasm, and paralysis of respiratory muscles is the primary cause of death in acute organophosphate poisoning.[2]

Allyl Group-Mediated Toxicity

The presence of the allyl group introduces additional toxicological concerns, primarily related to irritation, mutagenicity, and potential carcinogenicity. These can be inferred from studies on allyl chloride.

  • Irritation and Corrosivity: Allyl compounds are known to be irritants.[7] Allyl chloride, for example, can severely irritate the skin, eyes, and respiratory tract.[7][8] Direct contact can cause burns.[7] Given that allylphosphonic dichloride also possesses reactive chloride groups, it is expected to be corrosive to tissues. Phenylphosphonic dichloride, a related compound, is known to be corrosive and severely irritating to the skin, eyes, and mucous membranes.

  • Mutagenicity: Allyl chloride is considered a mutagen and may cause genetic defects.[7][9][10] It has been shown to cause DNA damage in bacteria and induce chromosomal aberrations in cultured cells.[11]

  • Carcinogenicity: There is evidence to suggest that some allyl compounds may be carcinogenic. Allyl chloride is suspected of causing cancer and is classified by the EPA as a Group C, possible human carcinogen.[8][9][10] Animal studies have shown that oral exposure to allyl chloride can lead to an increased incidence of forestomach tumors in mice.[8]

  • Organ-Specific Toxicity: Chronic exposure to allyl chloride has been associated with injury to the liver and kidneys.[8][11]

Summary of Anticipated Toxicological Endpoints

Based on the analysis of its structural components, the following toxicological endpoints are anticipated for allylphosphonic dichloride:

Toxicological EndpointAnticipated EffectRationale (Based on Analogous Compounds)
Acute Oral, Dermal, and Inhalation Toxicity HighOrganophosphate-mediated acetylcholinesterase inhibition.
Skin Corrosion/Irritation CorrosivePresence of reactive phosphoryl chloride and irritant allyl group.
Serious Eye Damage/Irritation Causes serious eye damagePresence of reactive phosphoryl chloride and irritant allyl group.
Respiratory or Skin Sensitization Data not available
Germ Cell Mutagenicity Suspected of causing genetic defectsBased on the known mutagenicity of allyl chloride.[7][9][10]
Carcinogenicity Suspected of being carcinogenicBased on the carcinogenicity classification of allyl chloride.[8][9][10]
Reproductive Toxicity Data not available
Specific Target Organ Toxicity (Single Exposure) Respiratory system, Central Nervous SystemOrganophosphate effects on the respiratory and central nervous systems.
Specific Target Organ Toxicity (Repeated Exposure) Nervous system, Liver, KidneyPotential for delayed neuropathy from the organophosphate component and liver/kidney damage from the allyl group.[8][9][11]

Experimental Protocols for Toxicological Assessment

A comprehensive toxicological evaluation of allylphosphonic dichloride would necessitate a battery of in vitro and in vivo tests, following internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity Assessment
  • OECD 420: Acute Oral Toxicity - Fixed Dose Procedure: This method is used to assess the acute toxic effects of a substance when administered orally at a single dose level.

    • Animal Selection: Typically, rodents (rats or mice) are used.

    • Dose Administration: The test substance is administered by gavage.

    • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

    • Endpoint: The test allows for the determination of the LD50 (median lethal dose) and provides information on the signs of toxicity.

Irritation and Corrosion Assessment
  • OECD 431: In Vitro Skin Corrosion - Reconstructed Human Epidermis (RHE) Test Method: This in vitro method assesses the potential of a substance to cause skin corrosion.[12]

    • Test System: A reconstructed human epidermis model is used.

    • Procedure: The test substance is applied to the surface of the skin model for a defined period.

    • Endpoint: Cell viability is measured, typically using an MTT assay. A significant reduction in cell viability indicates a corrosive potential.

  • OECD 439: In Vitro Skin Irritation - Reconstructed Human Epidermis Test Method: This in vitro method evaluates the potential for skin irritation.[12][13]

    • Test System: Similar to the corrosion test, a reconstructed human epidermis model is employed.

    • Procedure: The test substance is applied to the skin model.

    • Endpoint: Cell viability is assessed to determine the irritant potential.

  • OECD 405: Acute Eye Irritation/Corrosion: This in vivo test is conducted if in vitro methods are not sufficient.[14]

    • Animal Selection: Typically, albino rabbits are used.

    • Procedure: A single dose of the test substance is applied to one eye of each animal.

    • Observation: The eyes are examined for signs of irritation or corrosion at specific intervals.

    • Endpoint: The severity and reversibility of eye lesions are scored to classify the substance.

Mutagenicity Assessment
  • OECD 471: Bacterial Reverse Mutation Test (Ames Test): This is a widely used in vitro test for identifying substances that can cause gene mutations.

    • Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are used.

    • Procedure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).

    • Endpoint: A positive result is indicated by a significant increase in the number of revertant colonies.

  • OECD 474: Mammalian Erythrocyte Micronucleus Test: This in vivo test detects damage to chromosomes or the mitotic apparatus.[15]

    • Animal Selection: Rodents (mice or rats) are typically used.

    • Procedure: The animals are exposed to the test substance. Bone marrow or peripheral blood is collected at appropriate times.

    • Endpoint: The frequency of micronucleated polychromatic erythrocytes is determined. An increase in micronuclei indicates genotoxic potential.

Carcinogenicity Assessment
  • OECD 451: Carcinogenicity Studies: These are long-term in vivo studies to assess the carcinogenic potential of a substance.[16]

    • Animal Selection: Typically, two rodent species (e.g., rats and mice) are used.

    • Procedure: Animals are exposed to the test substance for a major portion of their lifespan (e.g., 24 months for rats).

    • Endpoint: The incidence of tumors in the treated groups is compared to that in the control group.

Visualizations

Mechanism of Acetylcholinesterase Inhibition

cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate Poisoning ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds ACh_Accumulation ACh Accumulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces OP Allylphosphonic Dichloride AChE_Inhibited Inhibited AChE OP->AChE_Inhibited Inhibits Overstimulation Receptor Overstimulation ACh_Accumulation->Overstimulation Causes start Assess Skin Irritation/Corrosion Potential in_vitro_corrosion In Vitro Skin Corrosion Test (OECD 431) start->in_vitro_corrosion in_vitro_irritation In Vitro Skin Irritation Test (OECD 439) in_vitro_corrosion->in_vitro_irritation Negative classify_corrosive Classify as Corrosive in_vitro_corrosion->classify_corrosive Positive in_vivo_test In Vivo Skin Irritation/Corrosion Test (OECD 404) in_vitro_irritation->in_vivo_test Negative classify_irritant Classify as Irritant in_vitro_irritation->classify_irritant Positive in_vivo_test->classify_irritant Irritant classify_non_irritant Classify as Non-Irritant in_vivo_test->classify_non_irritant Non-Irritant

Caption: Tiered testing strategy for skin irritation and corrosion.

Conclusion

While direct toxicological data for allylphosphonic dichloride is limited, a comprehensive assessment based on its chemical structure and analogy to related compounds provides a strong foundation for understanding its potential hazards. The presence of the organophosphorus moiety strongly suggests a high degree of acute toxicity via acetylcholinesterase inhibition, necessitating stringent handling procedures to prevent exposure. Furthermore, the allyl group contributes to its irritant and potentially mutagenic and carcinogenic properties. This technical guide underscores the importance of a thorough, evidence-based approach to chemical safety and provides a framework for the design of future toxicological studies on this and similar compounds.

References

  • Jokanović, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. National Center for Biotechnology Information. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Allyl Chloride. [Link]

  • Ehrich, M., & Jortner, B. S. (2023). Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology. Medscape. [Link]

  • International Agency for Research on Cancer. (1999). Allyl Chloride. IARC Publications. [Link]

  • Wikipedia. (2024). Organophosphate poisoning. [Link]

  • U.S. Occupational Safety and Health Administration. (2024). Allyl Chloride. [Link]

  • Merck Manual Professional Version. (2023). Organophosphate Poisoning and Carbamate Poisoning. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Allyl chloride. [Link]

  • European Chemicals Agency. (2016). Advice on skin and eye irritation testing helps reduce animal tests. [Link]

  • National Center for Biotechnology Information. (2023). Organophosphate Toxicity. StatPearls. [Link]

  • National Center for Biotechnology Information. (2021). Chemical carcinogen safety testing: OECD expert group international consensus on the development of an integrated approach for the testing and assessment of chemical non-genotoxic carcinogens. [Link]

  • National Center for Biotechnology Information. (2012). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. [Link]

  • National Toxicology Program. (2012). OECD Test Guideline 405: Acute Eye Irritation/Corrosion. [Link]

  • Organisation for Economic Co-operation and Development. (2002). OECD Guideline for the Testing of Chemicals 404. [Link]

  • PubChem. (n.d.). Phenylphosphonic dichloride. [Link]

  • Charles River Laboratories. (n.d.). Rodent Micronucleus Assay. [Link]

  • Wikipedia. (2024). OECD Guidelines for the Testing of Chemicals. [Link]

  • Universidade Federal da Bahia. (2013). OECD Guidelines for the Testing of Chemicals 439. [Link]

  • Springer Nature. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]

  • PubChem. (n.d.). Allylphosphonic dichloride. [Link]

  • Universidade Federal da Bahia. (2013). OECD Guidelines for the Testing of Chemicals 491. [Link]

  • Quantics Biostatistics. (2024). Understanding GLP Carcinogenicity Studies: OECD 451 & 116. [Link]

  • Chemstock. (n.d.). Safety Data Sheet: Allyl Chloride. [Link]

  • XCellR8. (n.d.). Regulatory Skin Irritation Test OECD TG 439. [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: Allyl Chloride. [Link]

  • Nucro-Technics. (2025). OECD 474: In vivo Mammalian Micronucleus Test. [Link]

  • TSAR. (2012). OECD Guideline for the Testing of Chemicals 455. [Link]

  • BEMS Reports. (2006). Practical Considerations in the Conduct of Micronucleus Test. [Link]

  • Labstat. (2024). Managing Ocular Irritation in the Context of OECD Test Guideline 496. [Link]

  • Organisation for Economic Co-operation and Development. (2010). OECD Guideline for the Testing of Chemicals 439. [Link]

  • Ocular Irritection. (n.d.). Eye Irritation Test OECD 496. [Link]

  • YouTube. (2020). Carcinogenicity study (OECD 451). [Link]

Sources

Protocols & Analytical Methods

Method

Allylphosphonic Dichloride in Polymer Chemistry: A Comprehensive Guide to Synthesis, Polymerization, and Application

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the versatile applications of allylphosphonic dichloride and its derivatives in polymer chemistry. It...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the versatile applications of allylphosphonic dichloride and its derivatives in polymer chemistry. It covers key synthetic routes, detailed polymerization protocols, and methods for polymer surface modification and enhancing flame retardancy. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Introduction: The Unique Potential of Allylphosphonic Functionality

Allylphosphonic dichloride (APDC) is a highly reactive bifunctional molecule offering a unique combination of a polymerizable allyl group and a versatile phosphonic dichloride moiety. This dual reactivity makes it an attractive building block for the synthesis of functional polymers with a wide range of applications. The phosphonic acid group, readily obtained by hydrolysis of the dichloride, imparts valuable properties to polymers, including enhanced adhesion to various substrates, improved flame retardancy, and the ability to chelate metal ions. This guide will explore the transformation of APDC into more manageable monomers for polymerization and their subsequent application in creating advanced polymer materials.

Synthesis of Key Monomers from Allylphosphonic Dichloride

Due to its high reactivity and susceptibility to hydrolysis, allylphosphonic dichloride is typically converted into more stable ester derivatives prior to polymerization. The most common derivative for this purpose is diethyl allylphosphonate.

Synthesis of Diethyl Allylphosphonate

The synthesis of diethyl allylphosphonate is a crucial first step for many applications in polymer chemistry. A common and effective method is the Michaelis-Arbuzov reaction between triethyl phosphite and an allyl halide.

Protocol: Synthesis of Diethyl Allylphosphonate

Materials:

  • Triethyl phosphite

  • Allyl bromide or allyl chloride[1]

  • High-boiling point organic solvent (e.g., diethylene glycol dimethyl ether, N,N-dimethylformamide)

  • Catalyst (e.g., NaI, KI, CuCl)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Nitrogen gas supply

  • Reaction flask with a stirrer, thermometer, reflux condenser, and addition funnel (or micropump)

  • Distillation apparatus

Procedure:

  • Set up the reaction flask under a nitrogen atmosphere to exclude moisture.

  • Add the high-boiling point organic solvent, triethyl phosphite, catalyst, and polymerization inhibitor to the flask.

  • Heat the mixture to 130°C with stirring.

  • Slowly add allyl chloride (1-2 molar equivalents relative to triethyl phosphite) to the reaction mixture over 5-7 hours. Maintaining a slow and steady addition rate is crucial to control the exothermic reaction and prevent side reactions.

  • After the addition is complete, increase the temperature to 130-170°C and continue the reaction for 4-6 hours.

  • After the reaction is complete, recover the excess allyl chloride by distillation.

  • Remove the solvent by distillation under reduced pressure to obtain the crude diethyl allylphosphonate.

  • Purify the product by vacuum distillation. The expected boiling point is around 223°C at atmospheric pressure, and a refractive index of approximately 1.4340.

Causality of Experimental Choices:

  • High-boiling point solvent: Using a high-boiling point solvent allows the reaction to be carried out at the required high temperatures under normal pressure, facilitating the removal of the volatile ethyl chloride byproduct and driving the reaction to completion.

  • Catalyst: The catalyst (e.g., NaI) facilitates the Arbuzov rearrangement, increasing the reaction rate and yield.

  • Polymerization inhibitor: The addition of a polymerization inhibitor like hydroquinone is essential to prevent the self-polymerization of the allyl monomer at elevated temperatures.

Polymerization of Allylphosphonate Monomers

Allyl monomers are known to be less reactive in radical polymerization compared to vinyl monomers. However, they can be effectively polymerized, often in copolymerization with more reactive monomers, to introduce phosphonate functionalities into the polymer backbone.

Free Radical Copolymerization of Diethyl Allylphosphonate

A common strategy to incorporate allylphosphonates into polymers is through copolymerization with other vinyl monomers, such as maleic anhydride.[2]

Protocol: Copolymerization of Diethyl Allylphosphonate with Maleic Anhydride

Materials:

  • Diethyl allylphosphonate

  • Maleic anhydride

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide - BPO)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Nitrogen gas supply

  • Reaction flask with a stirrer, thermometer, and reflux condenser

  • Precipitation solvent (e.g., hexane, diethyl ether)

Procedure:

  • In the reaction flask, dissolve diethyl allylphosphonate and maleic anhydride in the anhydrous solvent under a nitrogen atmosphere.

  • Add the radical initiator to the solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80°C for AIBN) and stir for several hours (typically 6-24 hours).

  • Monitor the progress of the polymerization by techniques such as gravimetry or spectroscopy.

  • Once the desired conversion is reached, cool the reaction mixture to room temperature.

  • Precipitate the copolymer by slowly adding the reaction solution to a large excess of a non-solvent like hexane with vigorous stirring.

  • Filter the precipitated polymer and wash it with the non-solvent to remove unreacted monomers and initiator residues.

  • Dry the polymer under vacuum to a constant weight.

Characterization: The resulting copolymer can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of both monomer units, and nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis. Gel permeation chromatography (GPC) can be used to determine the molecular weight and molecular weight distribution of the copolymer.

Post-Polymerization Modification: Hydrolysis to Poly(allylphosphonic acid)

For many applications, the phosphonate ester groups in the polymer are hydrolyzed to the corresponding phosphonic acids. This imparts hydrophilicity, ion-exchange capabilities, and strong adhesion properties to the polymer.

Protocol: Hydrolysis of Poly(diethyl allylphosphonate-co-maleic anhydride)

Materials:

  • Poly(diethyl allylphosphonate-co-maleic anhydride)

  • Concentrated hydrochloric acid (HCl) or bromotrimethylsilane (TMSBr) followed by methanolysis

  • Reaction flask with a stirrer and reflux condenser

  • Dialysis tubing (if purification by dialysis is desired)

Procedure (Acid Hydrolysis):

  • Dissolve the copolymer in a suitable solvent (e.g., water, if the maleic anhydride has been hydrolyzed to the diacid).

  • Add concentrated hydrochloric acid to the solution.

  • Heat the mixture to reflux for several hours (e.g., 6-12 hours).[3] The progress of the hydrolysis can be monitored by ³¹P NMR spectroscopy, observing the shift of the phosphonate ester signal to the phosphonic acid signal.

  • After completion, the acidic solution can be purified by dialysis against deionized water to remove excess acid and other small molecules.

  • The final poly(allylphosphonic acid-co-maleic acid) can be isolated by freeze-drying.

Causality of Experimental Choices:

  • Acidic Conditions: Strong acidic conditions are required to cleave the stable P-O-C bond in the phosphonate ester.[3]

  • TMSBr/Methanolysis: This is a milder method for dealkylation of phosphonate esters and can be used for substrates that are sensitive to strong acids. The TMSBr reacts to form a silyl phosphonate ester, which is then readily cleaved by methanol.

Applications in Polymer Chemistry

The unique properties of polymers containing allylphosphonic acid moieties open up a wide range of applications.

Surface Modification of Materials

Polymers containing phosphonic acid groups exhibit strong adhesion to metal oxide surfaces, making them excellent for surface modification. This can be achieved through "grafting to" or "grafting from" approaches.

Application Note: Surface Modification of Titanium Dioxide Nanoparticles ("Grafting To")

This protocol describes a "grafting to" approach where a pre-synthesized phosphonic acid-containing polymer is adsorbed onto the surface of TiO₂ nanoparticles.

Materials:

  • Poly(allylphosphonic acid-co-maleic acid)

  • Titanium dioxide (TiO₂) nanoparticles

  • Deionized water or a suitable organic solvent

  • Ultrasonicator

  • Centrifuge

Procedure:

  • Disperse the TiO₂ nanoparticles in deionized water or a suitable solvent using ultrasonication to create a stable suspension.

  • Prepare a solution of the poly(allylphosphonic acid-co-maleic acid) in the same solvent.

  • Add the polymer solution to the nanoparticle suspension and stir or sonicate for several hours to allow for the adsorption of the polymer onto the nanoparticle surface. The phosphonic acid groups will form strong coordinate bonds with the titanium oxide surface.

  • Separate the surface-modified nanoparticles from the solution by centrifugation.

  • Wash the nanoparticles several times with the solvent to remove any non-adsorbed polymer.

  • Dry the functionalized nanoparticles under vacuum.

Expected Outcome: The surface of the TiO₂ nanoparticles will be functionalized with a layer of the phosphonic acid-containing polymer, which can improve their dispersibility in polymer matrices, introduce new functionalities, and alter their surface properties.

Flame Retardant Polymers

Phosphorus-containing compounds are well-known flame retardants.[4] Polymers incorporating phosphonic acid groups can exhibit enhanced fire resistance through a condensed-phase mechanism, where the phosphonic acid promotes char formation upon heating, creating an insulating layer that protects the underlying material from the flame.[2]

Application Note: Preparation of a Flame-Retardant Epoxy Resin

In this application, a phosphonic acid-containing polymer can be used as a reactive flame retardant in an epoxy resin system.

Materials:

  • Poly(allylphosphonic acid) or a copolymer

  • Epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA)

  • Curing agent (e.g., an amine-based hardener)

Procedure:

  • Mix the epoxy resin with the phosphonic acid-containing polymer. The acid groups can react with the epoxy groups, incorporating the phosphorus moiety into the polymer network.

  • Add the curing agent to the mixture and stir thoroughly.

  • Pour the mixture into a mold and cure at the recommended temperature for the specific epoxy system.

Expected Outcome: The resulting cured epoxy resin will have the phosphorus functionality covalently bonded into the network, preventing its leaching and providing permanent flame retardancy. The material is expected to show improved performance in flammability tests, such as increased Limiting Oxygen Index (LOI) and a higher char yield in thermogravimetric analysis (TGA).

Safety and Handling

Allylphosphonic dichloride and its precursors are reactive and potentially hazardous chemicals.

  • Allylphosphonic dichloride: This compound is corrosive and will react with moisture to release HCl gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Allyl chloride: This precursor is a highly flammable and toxic liquid.[5][6] It is a suspected carcinogen and can cause severe irritation to the skin, eyes, and respiratory tract.[5][6] All handling should be performed in a fume hood with proper PPE.

  • Triethyl phosphite: This reagent has a strong, unpleasant odor and is a lachrymator. It should be handled in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all recommended safety precautions.

Visualization of Key Processes

Synthesis and Polymerization Workflow

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Post-Polymerization Modification cluster_3 Applications APDC Allylphosphonic Dichloride (APDC) DEAP Diethyl Allylphosphonate (DEAP) APDC->DEAP Esterification (Ethanol/Base or Michaelis-Arbuzov) DEAP2 Diethyl Allylphosphonate (DEAP) PolyDEAP Poly(DEAP-co-MA) DEAP2->PolyDEAP MA Maleic Anhydride MA->PolyDEAP PolyDEAP2 Poly(DEAP-co-MA) PolyAPA Poly(Allylphosphonic Acid- co-Maleic Acid) PolyDEAP2->PolyAPA Hydrolysis (e.g., HCl) PolyAPA2 Poly(Allylphosphonic Acid- co-Maleic Acid) SurfaceMod Surface Modification PolyAPA2->SurfaceMod FlameRetard Flame Retardancy PolyAPA2->FlameRetard

Caption: Workflow from Allylphosphonic Dichloride to Functional Polymers.

Surface Modification: "Grafting To" Mechanism

Caption: "Grafting To" approach for surface functionalization.

Quantitative Data Summary

PropertyDiethyl AllylphosphonatePoly(allylphosphonic acid)
Boiling Point ~223 °CN/A (Solid)
Refractive Index ~1.4340N/A
Key Functional Group Phosphonate EsterPhosphonic Acid
Primary Application Polymerizable MonomerSurface Modifier, Flame Retardant

References

  • K. Keglevich, G.
  • CN103880880A, Preparation method for flame retardant diethyl allylphosphon
  • Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. Int. J. Mol. Sci.2023, 24, 1613.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Allyl Chloride. Available online: [Link]

  • Grafting of Organophosphonic Acid Monolayers on Hydrogen-Terminated Silicon Surface and Secondary Functionalization in Supercritical Carbon Dioxide Media. Langmuir2021, 37, 8133-8143.
  • CloudSDS. A Detail Guide on Allyl Chloride Hazard and Safety. Available online: [Link]

  • Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid. J. Funct.
  • Gelest, Inc. Safety Data Sheet: ALLYL CHLORIDE. Available online: [Link]

  • Monodealkylation des esters phosphoniques synthese de monosels et de monoacides phosphoniques.
  • Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes. Period. Polytech. Chem. Eng.2023, 67, 573-581.
  • Synthesis of a Novel Flame Retardant Containing Phosphorus, Nitrogen, and Silicon and Its Application in Epoxy Resin. Polymers2021, 13, 2598.
  • The Hydrolysis of Phosphinates and Phosphon
  • Grafting of Poly(vinyl phosphonic acid) to MOF Surfaces to Achieve Proton Conducting Hybrid Materials. ACS Appl.
  • Surface-grafting of phosphates onto a polymer for potential biomimetic functionalization of biomaterials.
  • Polyurethane Materials for Fire Retardancy: Synthesis, Structure, Properties, and Applic
  • Design and characterization of phosphonic acid-functionalized grafted sepiolite nanohybrids and their adsorption studies for removal of copper ions from aqueous solution. Turk. J. Chem.2022, 46, 141-157.
  • Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid. J. Funct.

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Application

Allylphosphonic Dichloride: A Versatile Monomer for Advanced Polymer Synthesis

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Untapped Potential of Allylphosphonic Dichloride Within the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Untapped Potential of Allylphosphonic Dichloride

Within the landscape of functional polymers, those bearing phosphorus-containing groups are attracting significant attention for their unique properties, including high ion-exchange capacity, flame retardancy, and excellent adhesion to various substrates.[1][2] Among the monomers utilized for synthesizing these polymers, allylphosphonic dichloride (APDC) presents itself as a highly reactive and versatile building block. Its dual functionality, comprising a polymerizable allyl group and a reactive phosphonic dichloride moiety, opens avenues for creating a diverse range of advanced materials.

This guide provides an in-depth exploration of allylphosphonic dichloride as a monomer, detailing its properties, polymerization protocols, and the subsequent transformation of the resulting polymer into poly(allylphosphonic acid). The protocols and insights provided herein are curated for researchers and professionals in materials science and drug development, aiming to unlock the potential of APDC in novel applications.

Physicochemical Properties of Allylphosphonic Dichloride

A thorough understanding of the monomer's properties is critical for designing successful polymerization strategies.

PropertyValueSource
Molecular Formula C₃H₅Cl₂OP[3]
Molecular Weight 158.95 g/mol [3]
Appearance Colorless liquid[4]
CAS Number 1498-47-1[3]

Safety and Handling Precautions: Allylphosphonic dichloride is a reactive and corrosive compound.[4] It reacts violently with water and is a severe irritant to the skin, eyes, and mucous membranes.[4] All handling must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[5]

Polymerization of Allylphosphonic Dichloride: Mechanism and Strategy

The polymerization of allylphosphonic dichloride typically proceeds via a free-radical chain-growth mechanism, targeting the allyl double bond.[6] The choice of initiator and solvent is crucial for controlling the polymerization process and the properties of the resulting polymer.

Free-Radical Polymerization

Free-radical polymerization is a common and effective method for polymerizing vinyl and allyl monomers.[6][7] The process involves three key steps: initiation, propagation, and termination.

  • Initiation: A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is thermally or photochemically decomposed to generate initial radicals.

  • Propagation: These radicals add to the double bond of the allylphosphonic dichloride monomer, creating a new radical species that can, in turn, react with another monomer molecule, propagating the polymer chain.

  • Termination: The growing polymer chains are terminated by combination or disproportionation reactions.

The phosphonic dichloride group is highly susceptible to hydrolysis. Therefore, the polymerization must be conducted under anhydrous conditions to preserve its integrity for post-polymerization modification.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis and subsequent hydrolysis of poly(allylphosphonic dichloride).

Protocol 1: Free-Radical Polymerization of Allylphosphonic Dichloride

This protocol describes the bulk polymerization of allylphosphonic dichloride using AIBN as a thermal initiator.

Materials and Reagents:

ReagentPuritySupplierNotes
Allylphosphonic dichloride>97%Sigma-Aldrich or equivalentHandle under inert atmosphere
Azobisisobutyronitrile (AIBN)98%Sigma-Aldrich or equivalentRecrystallize from methanol before use
Anhydrous Toluene>99.8%Sigma-Aldrich or equivalentStore over molecular sieves
Anhydrous Methanol>99.8%Sigma-Aldrich or equivalent---
Diethyl etherACS gradeFisher Scientific or equivalent---

Experimental Workflow:

Caption: Polymerization of Allylphosphonic Dichloride Workflow.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add allylphosphonic dichloride (e.g., 5.0 g, 31.4 mmol).

  • Initiator Addition: Add the free-radical initiator, AIBN (e.g., 0.052 g, 0.31 mmol, 1 mol% relative to the monomer).

  • Solvent Addition: Add anhydrous toluene (e.g., 10 mL) to dissolve the monomer and initiator.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 60-70 °C and stir for 24 hours. The viscosity of the solution will increase as the polymerization progresses.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly add the viscous polymer solution to a beaker containing a large excess of a non-solvent, such as cold diethyl ether, while stirring vigorously. This will precipitate the polymer.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh diethyl ether to remove any unreacted monomer and initiator.

    • Dry the resulting white solid, poly(allylphosphonic dichloride), under vacuum to a constant weight.

Protocol 2: Hydrolysis of Poly(allylphosphonic dichloride) to Poly(allylphosphonic acid)

The phosphonic dichloride groups of the polymer are readily hydrolyzed to phosphonic acid groups. This transformation imparts hydrophilicity and functionality to the polymer.

Materials and Reagents:

ReagentPurityNotes
Poly(allylphosphonic dichloride)Synthesized from Protocol 1---
Deionized WaterHigh purity---
Dioxane or Tetrahydrofuran (THF)ACS gradeTo aid in polymer swelling
AcetoneACS gradeFor washing
MethanolACS gradeFor washing

Hydrolysis Workflow:

G A Poly(allylphosphonic dichloride) B Suspend in Dioxane/Water A->B C Stir at Room Temperature (24h) B->C D HCl gas evolves C->D byproduct E Filter the Polymer C->E F Wash with Acetone & Methanol E->F G Dry under Vacuum F->G H Poly(allylphosphonic acid) G->H

Caption: Hydrolysis of Poly(allylphosphonic dichloride).

Step-by-Step Procedure:

  • Suspension: Suspend the dried poly(allylphosphonic dichloride) (e.g., 2.0 g) in a mixture of dioxane (or THF) and deionized water (e.g., 20 mL, 1:1 v/v). The organic solvent helps to swell the polymer, facilitating hydrolysis.

  • Hydrolysis: Stir the suspension at room temperature for 24 hours. During this process, the phosphonic dichloride groups will hydrolyze, releasing hydrogen chloride (HCl) gas. Caution: Perform this step in a well-ventilated fume hood.

  • Isolation: Collect the resulting solid, poly(allylphosphonic acid), by filtration.

  • Washing: Wash the polymer thoroughly with acetone and then methanol to remove any residual solvent and HCl.

  • Drying: Dry the final polymer under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight. The product will be a hydrophilic solid.

Characterization of Monomer and Polymer

Thorough characterization is essential to confirm the identity and purity of the synthesized materials.

TechniqueMonomer (APDC)Poly(allylphosphonic dichloride)Poly(allylphosphonic acid)
¹H NMR Signals corresponding to allyl protons.Broadening of signals, disappearance of vinyl proton peaks.Further broadening of signals.
³¹P NMR A sharp singlet.A broad signal, shifted slightly from the monomer.A significant shift in the broad signal due to the change in the chemical environment of the phosphorus atom.
FTIR Peaks for P=O, P-Cl, and C=C stretching.Disappearance of the C=C stretching peak.Disappearance of P-Cl peaks and the appearance of a broad O-H stretch from the P-OH groups.
GPC/SEC Not applicable.To determine molecular weight and polydispersity index (PDI).To determine molecular weight and PDI.

Applications in Research and Drug Development

The resulting poly(allylphosphonic acid) is a highly functional polymer with a wide range of potential applications.

  • Drug Delivery: The phosphonic acid groups can be used to chelate with metal-based drugs or to functionalize the polymer with targeting ligands for site-specific drug delivery.[1][2] The hydrophilic nature of the polymer can also enhance the solubility of hydrophobic drugs.[8]

  • Dental Adhesives and Bone Cements: The phosphonic acid moieties exhibit strong adhesion to mineralized tissues like dentin and bone, making these polymers promising candidates for dental applications and orthopedic cements.[1]

  • Ion-Exchange Resins: The acidic phosphonic acid groups make the polymer an effective cation-exchange resin for water purification and metal ion separation.[2]

  • Flame Retardants: Phosphorus-containing polymers are known for their flame-retardant properties, and poly(allylphosphonic acid) can be incorporated into other materials to enhance their fire resistance.[2]

  • Biomaterials and Tissue Engineering: The biocompatibility of phosphonate-containing polymers makes them suitable for use in various biomedical applications, including tissue engineering scaffolds and coatings for medical implants.[2]

Conclusion

Allylphosphonic dichloride is a monomer with significant, yet not fully explored, potential. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and functionalize polymers based on this reactive building block. The unique properties of the resulting poly(allylphosphonic acid) open up exciting possibilities for the development of advanced materials with tailored functionalities for a host of applications, from targeted drug delivery to innovative biomaterials.

References

  • Dyatlova, E., et al. (2022). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. MDPI. Available at: [Link]

  • Gusain, R., et al. (2020). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. MDPI. Available at: [Link]

  • Dyatlova, E., et al. (2023). Design and Synthesis of Sidechain Phosphorus-Containing Polyacids. Encyclopedia.pub. Available at: [Link]

  • Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. PMC. Available at: [Link]

  • PubChem. (n.d.). Phenylphosphonic dichloride. Retrieved from [Link]

  • PubChem. (n.d.). Allylphosphonic dichloride. Retrieved from [Link]

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  • Puskas, J. E. (n.d.). Chapter 1 Free-Radical Polymerization. Retrieved from [Link]

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  • Berdys, J., et al. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. PMC. Available at: [Link]

  • Szymańska, E., et al. (2016). New prospects for the synthesis of N-alkyl phosphonate/phosphonic acid-bearing oligo-chitosan. RSC Advances. Available at: [Link]

  • Al-Harrasi, A., et al. (2025). Development and Clinical Application of Phosphorus-Containing Drugs. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. Retrieved from [Link]

Sources

Method

Application Notes & Experimental Protocols for Allylphosphonic Dichloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Key Phosphonate Synthon

Allylphosphonic dichloride (C₃H₅Cl₂OP) is a highly reactive and versatile organophosphorus compound that serves as a critical starting material for a wide array of phosphonate derivatives.[1][2] Its bifunctional nature, featuring both a reactive dichlorophosphoryl group and a synthetically adaptable allyl moiety, makes it an invaluable building block for researchers in organic synthesis, materials science, and particularly in drug development.[3][4] The phosphonate group is a well-established phosphoro-mimetic in medicinal chemistry, often used to design enzyme inhibitors, haptens for catalytic antibodies, and pharmacologically active agents where metabolic stability is desired.[5]

This guide provides an in-depth exploration of the core reactivity of allylphosphonic dichloride. It moves beyond simple procedural lists to explain the underlying principles and rationale for key experimental choices. The protocols described herein are designed to be robust and self-validating, empowering researchers to confidently synthesize and functionalize a range of allylphosphonate-based molecules.

Physicochemical Properties and Safety Imperatives

Allylphosphonic dichloride is a corrosive liquid that reacts vigorously with protic solvents like water and alcohols.[6] Understanding its properties is paramount for safe and effective handling.

Table 1: Physicochemical Data for Allylphosphonic Dichloride

PropertyValueSource
Molecular Formula C₃H₅Cl₂OP[1][2]
Molecular Weight 158.95 g/mol [1][2]
CAS Number 1498-47-1[1]
Appearance Colorless liquid[7]
Boiling Point 75-77 °C (16 mmHg)[8]
Density 1.33 g/mL[8]
Refractive Index 1.486 - 1.488[8]
Flash Point 68.5 °C[8]
Critical Safety Considerations:
  • Moisture Sensitivity & Corrosivity: Allylphosphonic dichloride reacts readily with atmospheric moisture, and violently with water, to produce corrosive hydrogen chloride (HCl) gas and allylphosphonic acid.[6][7] All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

  • Toxicity: As an organophosphorus acid halide, it is considered toxic and corrosive.[7] Contact with skin or eyes will cause severe burns, and inhalation of its vapors is harmful.[7]

  • Handling Protocol: Always handle allylphosphonic dichloride in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles. An emergency eyewash and safety shower must be readily accessible.

Synthesis of Allylphosphonic Dichloride

The most common laboratory-scale synthesis involves the reaction of allyl chloride with phosphorus trichloride in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[9] This reaction proceeds through the formation of an alkyltetrahalophosphorane-aluminum halide complex, which is then carefully decomposed to yield the desired product.[9]

G cluster_reactants Reactants cluster_process Process cluster_product Product AllylCl Allyl Chloride Complex Formation of [Allyl-PCl₄·AlCl₃] Complex AllylCl->Complex <40 °C PCl3 Phosphorus Trichloride PCl3->Complex <40 °C AlCl3 Aluminum Trichloride AlCl3->Complex <40 °C Decomposition Decomposition (e.g., with acetone/phosphite) Complex->Decomposition 10-20 °C Distillation Purification (Vacuum Distillation) Decomposition->Distillation APD Allylphosphonic Dichloride Distillation->APD

Caption: Workflow for the synthesis of Allylphosphonic Dichloride.

Protocol 1: Synthesis of Allylphosphonic Dichloride[9]
  • Expert Insight: This reaction is highly exothermic. Maintaining the specified temperature ranges is critical to prevent uncontrolled side reactions and ensure a good yield. The use of tris(2-chloroethyl) phosphite in the workup is a specific method for decomposing the aluminum complex.[9]

  • Setup: Equip a 500 mL three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser fitted with a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.

  • Charging Reagents: To the flask, add anhydrous aluminum trichloride (13.4 g, 100 mmol) and phosphorus trichloride (27.4 g, 200 mmol). Begin stirring to form a suspension.

  • Addition of Allyl Chloride: Add allyl chloride (7.6 g, 100 mmol) dropwise from the dropping funnel to the stirred suspension.[10][11] Use an ice-water bath to maintain the internal temperature below 40 °C.

  • Reaction: After the addition is complete, stir the mixture at 40 °C for 1 hour. The mixture will become a thick, yellowish complex.

  • Complex Decomposition: Cool the mixture to 10 °C. Prepare a solution of acetone (5.8 g, 100 mmol) in tris(2-chloroethyl) phosphite (26.9 g, 100 mmol). Add this solution dropwise to the reaction mixture, ensuring the internal temperature is maintained between 10-20 °C with external cooling.

  • Isolation and Purification: After the decomposition is complete, the product is isolated by vacuum distillation. The fraction boiling at 75-77 °C at 16 mmHg is collected to yield pure allylphosphonic dichloride.

Core Reactions and Experimental Protocols

The P-Cl bonds in allylphosphonic dichloride are highly electrophilic, making them susceptible to nucleophilic attack by a variety of heteroatoms.

Esterification: Synthesis of Dialkyl Allylphosphonates

The reaction with alcohols is a straightforward and high-yielding method to produce phosphonic esters. The key to success is the inclusion of a tertiary amine base (e.g., triethylamine or pyridine) to scavenge the HCl generated during the reaction.[6] This prevents protonation of the alcohol and drives the equilibrium towards the product.

G cluster_reactants Inputs cluster_products Outputs APD Allylphosphonic Dichloride Ester Dialkyl Allylphosphonate APD->Ester ROH Alcohol (R-OH) (2 equiv.) ROH->Ester Base Tertiary Amine Base (e.g., Et₃N) (>2 equiv.) Salt Amine Hydrochloride Salt (Et₃N·HCl) Base->Salt

Caption: General scheme for the esterification of Allylphosphonic Dichloride.

Protocol 2: Synthesis of Diethyl Allylphosphonate
  • Expert Insight: The order of addition is important. Adding the dichloride to the alcohol/base mixture minimizes the concentration of the highly reactive starting material, reducing potential side reactions. The reaction is typically monitored by TLC or ³¹P NMR spectroscopy until the starting material peak has completely disappeared.

Table 2: Reagents for Diethyl Allylphosphonate Synthesis

ReagentM.W. ( g/mol )Amount (mmol)Volume / MassEquivalents
Allylphosphonic dichloride158.95507.95 g1.0
Anhydrous Ethanol46.071106.4 mL2.2
Triethylamine (Et₃N)101.1911015.3 mL2.2
Anhydrous Diethyl Ether--200 mL-
  • Setup: Equip a 500 mL flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Initial Charge: Add anhydrous ethanol (6.4 mL, 110 mmol) and triethylamine (15.3 mL, 110 mmol) to 200 mL of anhydrous diethyl ether in the flask. Cool the solution to 0 °C in an ice bath.

  • Addition: Dissolve allylphosphonic dichloride (7.95 g, 50 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the dichloride solution dropwise to the cooled, stirred alcohol/amine mixture over 1 hour.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours. A white precipitate of triethylamine hydrochloride will form.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the salt, washing the filter cake with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield diethyl allylphosphonate as a colorless liquid.[12]

Amidation: Synthesis of Allylphosphonic Amides

The reaction with primary or secondary amines proceeds similarly to esterification, yielding phosphonamidic chlorides (with one equivalent of amine) or phosphonic diamides (with two or more equivalents).[9] Using excess amine or a combination of one equivalent of the nucleophilic amine and one equivalent of a non-nucleophilic base is standard practice.[13][14]

G cluster_inputs Inputs cluster_outputs Outputs APD Allylphosphonic Dichloride Amide Allylphosphonic Diamide APD->Amide Amine Secondary Amine (R₂NH) (>2 equiv.) Amine->Amide Salt Amine Hydrochloride Salt Amine->Salt Base Tertiary Amine Base (e.g., Et₃N) (>2 equiv.) Base->Salt

Caption: General scheme for the amidation of Allylphosphonic Dichloride.

Protocol 3: Synthesis of P-Allyl-N,N,N',N'-tetraethylphosphonic Diamide[9]
  • Expert Insight: Dichloromethane is a common solvent for these reactions, but care must be taken as it can quaternize highly nucleophilic amines under certain conditions.[15] Using a less reactive solvent like THF or toluene can be an alternative if side reactions are observed. The reaction progress is conveniently monitored by the disappearance of the starting amine via TLC.

Table 3: Reagents for Allylphosphonic Diamide Synthesis

ReagentM.W. ( g/mol )Amount (mmol)Volume / MassEquivalents
Allylphosphonic dichloride158.95314.96 g1.0
Diethylamine (Et₂NH)73.14697.2 mL2.2
Triethylamine (Et₃N)101.199913.7 mL3.2
Anhydrous Dichloromethane--150 mL-
  • Setup: In a flame-dried 250 mL flask under nitrogen, dissolve diethylamine (7.2 mL, 69 mmol) and triethylamine (13.7 mL, 99 mmol) in 100 mL of anhydrous dichloromethane.

  • Addition: Dissolve allylphosphonic dichloride (4.96 g, 31 mmol) in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 6 hours.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure diamide.

Characterization and Validation

Confirmation of product identity and purity is essential. A multi-technique approach ensures a self-validating protocol.

  • ³¹P NMR Spectroscopy: This is the most definitive technique for phosphorus-containing compounds. Allylphosphonic dichloride will have a characteristic chemical shift, which will move significantly upon substitution to the corresponding ester or amide.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the presence of the allyl group and the alkyl groups from the alcohol or amine nucleophiles. Coupling constants (J-values) between phosphorus and adjacent protons/carbons provide valuable structural information.

  • Infrared (IR) Spectroscopy: A strong P=O stretching band is typically observed around 1250 cm⁻¹. The disappearance of O-H or N-H stretching bands from the starting materials can also be monitored.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized product.

References

  • Science of Synthesis. (n.d.). Alkylphosphonic Acids and Derivatives. Georg Thieme Verlag. [Link]

  • LookChem. (n.d.). Allylphosphonic dichloride. [Link]

  • Google Patents. (2010). CN101671366A - Environmentally-friendly synthesis method for phenylphosphonic dichloride.
  • Chemistry Stack Exchange. (2024). (Di)chlorination of phosphonic acid ester. [Link]

  • PubChem - National Institutes of Health. (n.d.). Allylphosphonic dichloride. [Link]

  • Wikipedia. (n.d.). Methylphosphonyl dichloride. [Link]

  • PubChem - National Institutes of Health. (n.d.). Methyl phosphonic dichloride. [Link]

  • Google Patents. (1970). US4213922A - Process for producing phosphonic acid halides.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Esterification of Phosphonic Acids. [Link]

  • National Center for Biotechnology Information. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. [Link]

  • MDPI. (n.d.). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. [Link]

  • Google Patents. (1981). US4296047A - Continuous preparation of phosphoric acid alkyl ester dichlorides.
  • YouTube. (2023). Amidation Reaction. [Link]

  • ResearchGate. (2025). Study of the formation of artifacts following Dichloromethane reaction with some nitrogenous drugs. [Link]

  • ResearchGate. (2025). Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides. [Link]

  • ResearchGate. (n.d.). The Synthesis of Phosphonic and Phosphinic Acids and their Derivatives: Non‐Functionalized Acids. [Link]

  • Beilstein Journals. (n.d.). Phosphonic acid: preparation and applications. [Link]

  • PubChem - National Institutes of Health. (n.d.). Phosphonic dichloride, ethyl-. [Link]

  • ResearchGate. (n.d.). Synthesis of amides and phosphoramidates via direct amidation. [Link]

  • PubMed. (n.d.). Development and Clinical Application of Phosphorus-Containing Drugs. [Link]

  • Google Patents. (1969). US3483279A - Michaelis-arbuzov reaction.
  • ResearchGate. (n.d.). DCC-assisted direct esterification of phosphinic and phosphoric acids with O-nucleophiles. [Link]

Sources

Application

Application and Protocol for the ¹³C NMR Analysis of Allylphosphonic Dichloride

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of organophosphorus compounds. Introduction: The Structural Significance of ¹³C NMR in Organophosphorus Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of organophosphorus compounds.

Introduction: The Structural Significance of ¹³C NMR in Organophosphorus Chemistry

Allylphosphonic dichloride (CH₂=CHCH₂P(O)Cl₂) is a reactive intermediate of significant interest in organic synthesis, serving as a precursor for a diverse range of compounds, including flame retardants, agrochemicals, and bioactive molecules. The precise structural elucidation of this and related organophosphorus compounds is paramount for understanding their reactivity, predicting their chemical behavior, and ensuring the quality of derivative products. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, high-resolution insight into the carbon framework of the molecule.

This application note provides a comprehensive guide to the ¹³C NMR analysis of allylphosphonic dichloride. It moves beyond a simple recitation of parameters to explain the underlying principles, causality behind experimental choices, and a detailed protocol for obtaining and interpreting high-quality spectra. A core focus is the analysis of heteronuclear coupling between the ¹³C and ³¹P nuclei, a key feature that provides invaluable structural information.

Core Principles: Unveiling Structure Through Chemical Shifts and ³¹P Coupling

The ¹³C NMR spectrum of allylphosphonic dichloride is defined by two key parameters for each carbon atom: its chemical shift (δ) and its coupling constant (J) to the phosphorus atom.

  • Chemical Shift (δ): The chemical shift, reported in parts per million (ppm), is dictated by the local electronic environment of each carbon nucleus. Electronegative atoms and functional groups, such as the dichlorophosphoryl group, will deshield adjacent carbons, causing their signals to appear at a higher chemical shift (further downfield). The three distinct carbon environments in allylphosphonic dichloride—the terminal vinyl carbon (C3), the internal vinyl carbon (C2), and the allylic carbon directly attached to phosphorus (C1)—are expected to resonate in predictable regions of the spectrum. Generally, sp² hybridized carbons of the double bond (C2, C3) will appear further downfield (typically 115-140 ppm) than the sp³ hybridized allylic carbon (C1)[1][2].

  • ¹³C-³¹P Spin-Spin Coupling: Given that ³¹P has a nuclear spin (I = ½) and a natural abundance of 100%, its magnetic moment couples with those of nearby ¹³C nuclei. This interaction splits the ¹³C signals into doublets, a phenomenon that is immensely informative. The magnitude of this splitting, known as the coupling constant (J), is dependent on the number of bonds separating the carbon and phosphorus atoms.

    • ¹JCP (One-Bond Coupling): The coupling between the phosphorus and the directly attached carbon (C1) is the largest, typically exceeding 100 Hz for alkyl phosphonates[3]. This large, characteristic splitting provides an unambiguous assignment for the carbon atom directly bonded to the phosphorus center.

    • ²JCP (Two-Bond Coupling): The coupling extends to the carbon atom two bonds away (C2). This vicinal coupling is generally smaller than ¹JCP.

    • ³JCP (Three-Bond Coupling): A smaller, long-range coupling may also be observed to the carbon atom three bonds away (C3).

The presence and magnitude of these C-P coupling constants provide definitive confirmation of the connectivity within the molecule.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The reactive and moisture-sensitive nature of allylphosphonic dichloride necessitates meticulous sample handling and preparation to prevent degradation and ensure the acquisition of a clean, interpretable spectrum.

Safety Precautions

Allylphosphonic dichloride is a corrosive and water-reactive compound[4]. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Exposure to moisture will lead to the rapid formation of hydrochloric acid.

Materials and Reagents
  • Allylphosphonic dichloride (≥97% purity)

  • Anhydrous deuterated chloroform (CDCl₃, 99.8 atom % D), sealed in ampoules or stored over molecular sieves.

  • NMR tubes (5 mm, high-precision) and caps, oven-dried before use.

  • Inert gas (Argon or Nitrogen) supply.

  • Glass syringes and needles, oven-dried.

Workflow Diagram: Sample Preparation

Caption: Inert atmosphere workflow for preparing moisture-sensitive NMR samples.

Step-by-Step Sample Preparation
  • Prepare Glassware: Oven-dry a small vial, a glass Pasteur pipette, and a 5 mm NMR tube with its cap at 120 °C for at least 4 hours. Allow them to cool to room temperature in a desiccator under an inert atmosphere.

  • Solvent Transfer: Using an oven-dried syringe, transfer approximately 0.6 mL of anhydrous CDCl₃ into the prepared vial. The vial should be under a positive pressure of argon or nitrogen.

  • Sample Addition: Using a clean, dry syringe, carefully add 10-20 mg of allylphosphonic dichloride to the CDCl₃ in the vial.

  • Dissolution: Gently swirl the vial to ensure the sample is fully dissolved. Avoid vigorous shaking to prevent aerosol formation.

  • Transfer to NMR Tube: Using the oven-dried Pasteur pipette, transfer the solution from the vial into the NMR tube.

  • Capping and Sealing: Securely cap the NMR tube. For extended storage or analysis at elevated temperatures, sealing the tube with a flame or using a J-Young valve NMR tube is recommended.

  • Final Preparation: Wipe the exterior of the NMR tube with a lint-free tissue dampened with isopropanol to remove any contaminants before inserting it into the spectrometer's spinner turbine.

NMR Instrument Parameters

The following parameters are provided as a starting point for a 400 MHz spectrometer and may require optimization based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Nucleus Observed ¹³CTo observe the carbon backbone of the molecule.
Frequency ~100 MHz (for a 400 MHz ¹H spectrometer)Standard ¹³C frequency on a common NMR platform.
Solvent CDCl₃Good solubility for the analyte and relatively inert. Its residual signal at ~77.16 ppm serves as a reference.
Acquisition Mode Proton-decoupled (¹³C{¹H})Simplifies the spectrum by collapsing C-H couplings into single lines for each carbon.
Pulse Program Standard single-pulse (e.g., zgpg30)A robust and simple pulse sequence for routine ¹³C acquisition.
Spectral Width 0 - 200 ppmSufficient to cover both aliphatic and olefinic regions where signals are expected.
Acquisition Time (AQ) 1-2 secondsBalances resolution and signal-to-noise in a reasonable experiment time.
Relaxation Delay (D1) 2-5 secondsAllows for sufficient relaxation of carbon nuclei, important for accurate integration if needed.
Number of Scans (NS) 256 - 1024Required to achieve adequate signal-to-noise due to the low natural abundance of ¹³C.
Temperature 298 K (25 °C)Standard operating temperature.

Data Analysis and Interpretation: Decoding the Spectrum

A standard proton-decoupled ¹³C NMR spectrum of allylphosphonic dichloride will exhibit three distinct signals, each appearing as a doublet due to coupling with the ³¹P nucleus.

Expected Spectral Data

While a publicly available, fully assigned experimental spectrum for allylphosphonic dichloride is elusive, the expected chemical shifts and coupling constants can be estimated based on data from analogous compounds and general principles of NMR spectroscopy.

Carbon AssignmentStructureExpected δ (ppm)Coupling to ³¹PExpected JCP (Hz)Multiplicity
C1-C H₂-P(O)Cl₂~40 - 55¹JCP>100Doublet
C2-C H=CH₂~125 - 135²JCP5 - 15Doublet
C3-CH=C H₂~120 - 130³JCP5 - 15Doublet

Note: The chemical shift ranges are estimated based on typical values for allylic and vinylic carbons[1][2]. The coupling constants are estimated based on typical values for alkyl phosphonates[3].

Step-by-Step Spectral Assignment
  • Identify C1: Locate the doublet with the largest coupling constant (J > 100 Hz). This signal corresponds to C1, the carbon directly bonded to the phosphorus atom. The chemical shift of this carbon will be in the upfield, sp³ region.

  • Identify C2 and C3: The remaining two doublets will be in the downfield, sp² region, corresponding to the two vinylic carbons.

  • Distinguish C2 and C3: The assignment of C2 and C3 can be more complex. Often, the terminal carbon (C3) appears slightly upfield of the internal carbon (C2). Additionally, the magnitude of the two-bond coupling (²JCP to C2) and the three-bond coupling (³JCP to C3) may differ, although both are expected to be in a similar range (5-15 Hz). Unambiguous assignment may require further 2D NMR experiments, such as an HMBC (Heteronuclear Multiple Bond Correlation) experiment, to correlate the carbons to their respective protons.

Visualization of Key NMR Interactions

Caption: Key ¹³C-³¹P J-couplings in Allylphosphonic Dichloride.

Troubleshooting Common Issues

  • Broad Peaks: This can result from the presence of paramagnetic impurities or an overly concentrated sample. Ensure all glassware is scrupulously clean and consider using a slightly lower sample concentration.

  • No Signal or Weak Signal: Check the sample concentration; ¹³C NMR is an insensitive technique and requires sufficient material. Ensure the spectrometer is properly tuned and locked.

  • Presence of Additional Peaks: Unidentified peaks may arise from impurities in the starting material or from sample degradation due to moisture. Re-purify the sample if necessary and always use anhydrous solvents and inert atmosphere techniques.

  • Complex Multiplets: If proton-decoupling is incomplete, the signals will appear as complex multiplets instead of doublets. Ensure the decoupler is functioning correctly and its power is optimized.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural verification of allylphosphonic dichloride. The key diagnostic features are the three distinct carbon signals, each split into a doublet by the neighboring phosphorus atom. The one-bond C-P coupling constant for the allylic carbon is characteristically large and provides an immediate point of structural confirmation. By following the detailed protocol for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality, reproducible spectra, enabling confident structural assignment and quality control in their synthetic workflows.

References

  • Gable, K. P. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137038, Allylphosphonic dichloride. Retrieved from [Link]

  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

  • LookChem. (n.d.). Allylphosphonic dichloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Organic Chemistry Data & Info. Retrieved from [Link]

  • Siemens, T. J., & Gorenstein, D. G. (1988). 1H-, 13C- and 31P-NMR studies of dioctanoylphosphatidylcholine and dioctanoylthiophosphatidylcholine. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 959(2), 205-216.
  • ResearchGate. (n.d.). The 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling... Retrieved from [Link]

  • JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures | Applications Notes. Retrieved from [Link]

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Method

Allylphosphonic Dichloride: A Comprehensive Guide to Safe Handling and Disposal

For researchers, scientists, and professionals in drug development, the potent reactivity of organophosphorus compounds like allylphosphonic dichloride presents both significant opportunities in chemical synthesis and su...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the potent reactivity of organophosphorus compounds like allylphosphonic dichloride presents both significant opportunities in chemical synthesis and substantial safety challenges. This document provides a detailed guide to the safe handling, storage, and disposal of allylphosphonic dichloride, grounded in established safety protocols and an understanding of its chemical nature. The following application notes and protocols are designed to empower laboratory personnel with the knowledge to mitigate risks and ensure a safe working environment.

Understanding the Hazard: Chemical Profile of Allylphosphonic Dichloride

Allylphosphonic dichloride (CAS No: 1498-47-1) is a corrosive, water-reactive organophosphorus compound.[1] Its hazardous nature stems primarily from its rapid hydrolysis in the presence of moisture, which liberates corrosive hydrochloric acid (HCl) gas and allylphosphonic acid. This reactivity necessitates stringent control over its handling and storage environment to prevent accidental exposure and uncontrolled reactions.

Table 1: Physicochemical Properties of Allylphosphonic Dichloride

PropertyValueSource
Molecular Formula C₃H₅Cl₂OPPubChem
Molecular Weight 158.95 g/mol PubChem
Appearance Colorless to pale yellow liquid[2]
Boiling Point 75-77 °C (16 mmHg)LookChem
Density 1.33 g/mLLookChem
Flash Point 68.5 °CLookChem
Reactivity Reacts violently with water[3]

The presence of the P-Cl bonds makes the molecule highly susceptible to nucleophilic attack by water, alcohols, and amines. This reactivity is the cornerstone of its utility in synthesis but also the primary source of its hazards.

Prudent Practices for Handling and Storage

The fundamental principle for managing allylphosphonic dichloride is the rigorous exclusion of moisture.[3] All handling procedures must be designed with this in mind.

Engineering Controls and Laboratory Setup

All manipulations of allylphosphonic dichloride should be conducted within a certified chemical fume hood to control the release of corrosive vapors.[4][5] The work area should be free of clutter and any non-essential materials. An ANSI-compliant safety shower and eyewash station must be readily accessible within a 10-second travel distance.[4]

G cluster_0 Laboratory Setup for Safe Handling Fume Hood Fume Hood Inert Atmosphere Inert Atmosphere (Nitrogen or Argon) Fume Hood->Inert Atmosphere for moisture exclusion Safety Equipment Safety Shower & Eyewash (within 10 seconds) Spill Kit Appropriate Spill Kit (Non-water based) Schlenk Line Schlenk Line / Glove Box Inert Atmosphere->Schlenk Line provides

Caption: Essential engineering controls for handling allylphosphonic dichloride.

Personal Protective Equipment (PPE)

Given the corrosive nature of allylphosphonic dichloride and its hydrolysis products, a comprehensive PPE ensemble is mandatory.[4][6]

Table 2: Recommended Personal Protective Equipment

Body PartProtectionRationale and Specifications
Eyes/Face Chemical splash goggles and a full-face shieldProtects against splashes of the liquid and corrosive HCl gas. A face shield alone is insufficient.[4]
Hands Double gloving: inner nitrile gloves under outer butyl or neoprene glovesProvides a dual barrier against this corrosive material.[7]
Body Flame-resistant lab coat, chemical-resistant apronProtects against splashes and potential ignition of flammable byproducts.[7]
Feet Closed-toe shoes made of a non-porous materialProtects feet from spills.
Storage Requirements

Proper storage is critical to maintaining the stability of allylphosphonic dichloride and preventing hazardous situations.

  • Environment: Store in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials.[5]

  • Moisture Control: Containers must be tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[8]

  • Segregation: Store separately from strong oxidizing agents, alcohols, amines, and bases.[9] Do not store with flammable materials.

  • Container: Use the original container if possible, or a compatible, well-labeled secondary container.

Emergency Procedures: Spill and Exposure Management

Prompt and correct response to spills and exposures is crucial to minimizing harm.

Spill Response Protocol

For small spills (less than 100 mL) by trained personnel:

  • Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Don PPE: Wear the appropriate PPE as outlined in Table 2.

  • Contain: Create a dike around the spill using a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent rated for corrosive and water-reactive materials. DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS. [10]

  • Absorb: Carefully cover the spill with the absorbent material, working from the outside in.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with a non-aqueous solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water once all reactive material is removed.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

For large spills (greater than 100 mL) or any spill outside of a fume hood:

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact your institution's emergency response team and provide them with the chemical name, location, and approximate quantity of the spill.

G Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Small Spill (<100mL) Small Spill (<100mL) Assess Spill Size->Small Spill (<100mL) Small Large Spill (>100mL) Large Spill (>100mL) Assess Spill Size->Large Spill (>100mL) Large Alert & Isolate Area Alert & Isolate Area Small Spill (<100mL)->Alert & Isolate Area Evacuate Lab Evacuate Lab Large Spill (>100mL)->Evacuate Lab Don PPE Don PPE Alert & Isolate Area->Don PPE Contain with Inert Absorbent Contain with Inert Absorbent Don PPE->Contain with Inert Absorbent Collect Waste Collect Waste Contain with Inert Absorbent->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Notify Emergency Response Notify Emergency Response Evacuate Lab->Notify Emergency Response

Caption: Decision workflow for allylphosphonic dichloride spill response.

First Aid for Exposure

Immediate and thorough action is required in the event of personal exposure.

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[3][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Protocol for Neutralization and Disposal

Disposal of allylphosphonic dichloride requires its conversion to a less hazardous form through controlled hydrolysis (neutralization) before being collected as hazardous waste. This process must be performed in a fume hood with appropriate PPE.

Principle of Neutralization

The neutralization of allylphosphonic dichloride involves its controlled reaction with a weak base in a non-protic solvent to manage the exothermic reaction and the release of HCl gas. The resulting allylphosphonic acid and salts can then be disposed of as hazardous waste.

G Reactants Allylphosphonic Dichloride (C₃H₅Cl₂OP) Water (H₂O) Reaction Hydrolysis Reaction Reactants->Reaction Products Allylphosphonic Acid (C₃H₅O₃P) Hydrochloric Acid (2 HCl) Reaction->Products

Caption: Hydrolysis of allylphosphonic dichloride to less hazardous products.

Laboratory-Scale Neutralization Protocol

This protocol is intended for small quantities of residual allylphosphonic dichloride.

Materials:

  • Allylphosphonic dichloride waste

  • Sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃)

  • A non-protic solvent such as tetrahydrofuran (THF) or acetonitrile

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a dilute sodium hydroxide solution.

  • Ice-water bath

Procedure:

  • Setup: In a fume hood, assemble the reaction apparatus. Place the flask in an ice-water bath on a magnetic stir plate.

  • Prepare Base Slurry: In the flask, prepare a slurry of sodium bicarbonate or calcium carbonate in the chosen non-protic solvent.

  • Dilute Waste: Dilute the allylphosphonic dichloride waste with the same non-protic solvent in the dropping funnel.

  • Controlled Addition: Slowly add the diluted allylphosphonic dichloride solution dropwise to the stirred base slurry. Maintain a low temperature (0-10 °C) to control the exothermic reaction. The rate of addition should be slow enough to prevent excessive gas evolution.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours to ensure the reaction is complete.

  • Quenching: Once the reaction is complete, very slowly and cautiously add a small amount of water to quench any remaining reactive species.

  • Waste Collection: The resulting mixture, containing allylphosphonic acid salts and the solvent, should be collected in a properly labeled hazardous waste container.

  • Disposal: The sealed and labeled waste container should be disposed of through your institution's hazardous waste management program.[12]

Conclusion

Allylphosphonic dichloride is a valuable reagent whose utility is matched by its hazardous properties. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, is paramount for its safe use in a research environment. By implementing the engineering controls, personal protective equipment, and handling and disposal procedures outlined in this guide, researchers can effectively mitigate the risks associated with this compound and maintain a safe laboratory setting. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for allylphosphonic dichloride before commencing any work.

References

  • U.S. Environmental Protection Agency. (n.d.). Standard Operating Procedure for Neutralization Confirmation Assay for Disinfectant Products Tested against Mycobacterium bovis (BCG). EPA.
  • CymitQuimica. (n.d.). CAS 1066-50-8: Ethylphosphonic dichloride.
  • Georg Thieme Verlag. (2014).
  • University of California, Santa Barbara. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. U.S. Department of Labor.
  • Kent State University. (n.d.).
  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
  • Journal of Chemical Health Risks. (2024). Assessment of Organochlorine (OC) and Organophosphorus (OP)
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Wayne State University. (n.d.).
  • Costa, L. G. (2018). Organophosphorus Compounds at 80: Some Old and New Issues. Toxicological Sciences, 162(1), 1–3.
  • OSHA Training School. (2024, January 19).
  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(11), 12845–12861.
  • Carus. (2025, April 7).
  • Clemson University Cooperative Extension. (2025, May 14). Pesticide Spill: Safe Management & Cleanup Guidelines.
  • Penn State Extension. (2023, March 9). First Aid for Pesticide Poisoning.
  • International Journal of Scientific Research and Reviews. (2014).
  • Princeton University Environmental Health & Safety. (n.d.).
  • University of New South Wales. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
  • Interactive Learning Paradigms, Incorporated. (n.d.).
  • MDPI. (2021). History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents.
  • U.S. Environmental Protection Agency. (2025, December 22). First Aid in Case of Pesticide Exposure.
  • Storemasta. (2023, May 29). The Beginners Guide To Cleaning-Up a Small Chemical Spill.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. U.S. Department of Labor.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Taylor & Francis Online. (2009).
  • Canadian Centre for Occupational Health and Safety. (n.d.). First Aid for Chemical Exposures.
  • Chemistry Stack Exchange. (2024, June 14). (Di)
  • Organic Syntheses. (n.d.). chloromethylphosphonothioic dichloride.
  • RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
  • Cornell University Environmental Health and Safety. (n.d.). 8.9 Corrosives.
  • Auburn University Risk Management & Safety. (n.d.).
  • National Science Teaching Association. (2024, August 16).
  • University of Missouri Extension. (n.d.). Pesticide Poisoning Symptoms and First Aid.
  • New Pig. (2013, February 5). Spill Response Training | 7 Steps to Spill Cleanup [Video]. YouTube.
  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). A Guide to Working with Corrosive Substances.
  • Rosemberg, Y. J., et al. (2015). Pharmacokinetics and immunogenicity of a recombinant human butyrylcholinesterase bioscavenger in macaques following intravenous and pulmonary delivery. Chemico-Biological Interactions, 242, 219-226.
  • Wikipedia. (n.d.). VX (nerve agent).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions.
  • The Advanced Science Research Center - CUNY. (n.d.).
  • Pesticide Environmental Stewardship. (n.d.). First Aid.
  • Texas Woman's University. (n.d.).
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Technical Notes & Optimization

Troubleshooting

Stabilizing Allylphosphonic dichloride during reactions

Welcome to the technical support center for Allylphosphonic Dichloride (APD). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, you wil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Allylphosphonic Dichloride (APD). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, ensuring the stability and success of your reactions.

Introduction to Allylphosphonic Dichloride

Allylphosphonic dichloride (C₃H₅Cl₂OP) is a highly reactive organophosphorus compound valued for its ability to introduce the allylphosphonic moiety into various molecules. Its utility, however, is matched by its reactivity, which can lead to challenges in handling and reaction control. Understanding and mitigating potential decomposition pathways are critical for achieving desired reaction outcomes. This guide provides practical, experience-driven advice to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction with allylphosphonic dichloride is turning dark and producing significant precipitate. What is happening?

This is a common observation and often indicates decomposition of the allylphosphonic dichloride, likely due to the presence of moisture or reactive nucleophiles. The precipitate is often a result of hydrolysis or polymerization byproducts. It is crucial to ensure strictly anhydrous conditions and control the reaction temperature.

Q2: I am seeing multiple products in my reaction mixture that I can't identify. Could this be from the degradation of the starting material?

Yes, uncontrolled reactions or decomposition of allylphosphonic dichloride can lead to a variety of side products. These can arise from reactions with trace water, over-reaction with your nucleophile, or thermal degradation. Careful control of stoichiometry and temperature is key to minimizing these impurities.

Q3: Can I store an opened bottle of allylphosphonic dichloride for an extended period?

It is highly recommended to use allylphosphonic dichloride promptly after opening. Due to its sensitivity to moisture, prolonged storage of an opened container can lead to hydrolysis, even with attempts to reseal it under an inert atmosphere. If you must store it, ensure the container is tightly sealed and stored in a dry, cool, and well-ventilated area, preferably in a desiccator.

Troubleshooting Guide: Stabilizing Allylphosphonic Dichloride During Reactions

Issue 1: Uncontrolled Reaction with Nucleophiles (e.g., Amines)

Reactions of allylphosphonic dichloride with nucleophiles, such as primary and secondary amines, are common but can be vigorous and lead to side products if not properly controlled. The primary challenge is managing the release of hydrogen chloride (HCl) gas, which can catalyze decomposition pathways.

Causality: The reaction between an amine and allylphosphonic dichloride produces a phosphonamidic chloride and one equivalent of HCl. This HCl can protonate the starting amine, rendering it non-nucleophilic, or it can contribute to the degradation of the acid-sensitive starting materials or products.

Troubleshooting Protocol:

  • Use of a Tertiary Amine Base: The most effective method to control this reaction is the addition of a non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the reaction mixture.

    • Mechanism of Action: The tertiary amine acts as an HCl scavenger, reacting with the generated HCl to form a stable and often insoluble ammonium salt, which can be easily filtered off at the end of the reaction. This prevents the protonation of the primary or secondary amine nucleophile and minimizes acid-catalyzed side reactions.

  • Controlled Addition: Add the allylphosphonic dichloride dropwise to a solution of the nucleophile and the tertiary amine base. This maintains a low concentration of the reactive dichloride and allows for better temperature management.

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature, to moderate the reaction rate and prevent thermal decomposition.

Experimental Protocol: Reaction with a Primary Amine

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the primary amine (1 equivalent) and triethylamine (1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, THF).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve allylphosphonic dichloride (1 equivalent) in the same anhydrous solvent and add it to the dropping funnel.

  • Add the allylphosphonic dichloride solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Filter the reaction mixture to remove the triethylammonium chloride precipitate.

  • Proceed with the appropriate workup and purification steps.

Diagram: Role of Tertiary Amine in Amine Reactions

G APD Allylphosphonic Dichloride Product Phosphonamidic Chloride APD->Product Reacts with Amine Primary/Secondary Amine (R-NH₂) Amine->Product HCl HCl (byproduct) Product->HCl Salt Ammonium Salt (Et₃N·HCl) HCl->Salt TertiaryAmine Tertiary Amine (e.g., Et₃N) TertiaryAmine->Salt Scavenges G APD Allylphosphonic Dichloride Intermediate Allylphosphonic Monochloride APD->Intermediate + H₂O - HCl Water H₂O (Moisture) Water->Intermediate FinalProduct Allylphosphonic Acid Water->FinalProduct Intermediate->FinalProduct + H₂O - HCl HCl 2 HCl FinalProduct->HCl

Caption: Stepwise hydrolysis of allylphosphonic dichloride.

Issue 3: Thermal Instability

Organophosphorus halides can be susceptible to thermal decomposition, especially at elevated temperatures. For allylphosphonic dichloride, this can lead to polymerization of the allyl group or other unwanted side reactions.

Causality: The energy input from high temperatures can initiate radical or other decomposition pathways, leading to complex reaction mixtures and reduced yields of the desired product.

Troubleshooting Protocol:

  • Low-Temperature Reactions: Whenever possible, conduct reactions at or below room temperature. Utilize ice baths or other cooling methods to dissipate any heat generated during the reaction.

  • Avoid Prolonged Heating: If heating is necessary, use the lowest effective temperature and minimize the reaction time. Monitor the reaction progress closely to avoid unnecessary heating.

  • Use of Stabilizers: In some cases, radical inhibitors (though less common for this specific application) could be considered if radical-initiated polymerization is suspected. However, strict temperature control is the primary method for preventing thermal decomposition.

Data Summary: Recommended Reaction Conditions

ParameterRecommended ConditionRationale
Temperature 0°C to Room TemperatureMinimizes thermal decomposition and side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis by excluding atmospheric moisture.
Solvents Anhydrous, non-proticPrevents reaction with the solvent and hydrolysis.
Additives Tertiary Amine (for reactions with amines)Scavenges HCl byproduct, preventing side reactions.

Advanced Stabilization Strategies

Use of Lewis Acids

In certain synthetic contexts, such as Friedel-Crafts type reactions, Lewis acids like aluminum chloride (AlCl₃) are used as catalysts. While these are essential for the desired transformation, they can also form complexes with the phosphonyl group, which can either stabilize or destabilize the molecule depending on the subsequent reaction conditions.

Considerations:

  • Stoichiometry: The molar ratio of the Lewis acid to the allylphosphonic dichloride is critical and must be carefully controlled.

  • Complex Formation: The formation of a Lewis acid-base adduct with the phosphoryl oxygen can activate the phosphorus center towards nucleophilic attack.

  • Workup: The workup procedure must effectively break up the Lewis acid complex to isolate the desired product.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 137038, Allylphosphonic dichloride. [Link]

  • LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Chemistry LibreTexts. [Link]

  • Levchik, S. V., & Weil, E. D. (2004). Thermal decomposition, combustion and flame-retardancy of organophosphorus compounds—a review of the recent literature. Polymers for Advanced Technologies, 15(12), 691-700. [Link]

  • U.S. Patent No. 4,213,922. (1980). Process for producing phosphonic acid halides.
  • Keglevich, G. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 24(5), 875. [Link]

  • Van der Veken, P., De Wilde, A., & Joossens, J. (2018). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Omega, 3(11), 15336-15350. [Link]

  • Yamazaki, N., & Higashi, F. (1974). Studies on Reactions of the N-Phosphonium Salts of Pyridines. V.
Optimization

Technical Support Center: Allylphosphonic Dichloride Synthesis

Welcome to the dedicated technical support guide for the synthesis of allylphosphonic dichloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this ver...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of allylphosphonic dichloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we will delve into the nuances of its synthesis, focusing on reaction condition optimization, troubleshooting common issues, and answering frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to ensure successful and repeatable outcomes in your laboratory.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of allylphosphonic dichloride, providing concise and authoritative answers.

1. What is the most common synthetic route for allylphosphonic dichloride?

The most prevalent method for synthesizing allylphosphonic dichloride involves the reaction of allyl chloride with phosphorus trichloride (PCl₃) using a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[1] This reaction forms an aluminum halide complex which is then typically hydrolyzed to yield the final product.[1]

2. What are the critical safety precautions to consider during this synthesis?

The reagents used in this synthesis are hazardous and require careful handling in a well-ventilated fume hood.

  • Allyl chloride: is highly flammable, toxic if swallowed, in contact with skin, or inhaled, and is suspected of causing genetic defects and cancer.[2][3]

  • Phosphorus trichloride: is corrosive and reacts violently with water.

  • Aluminum trichloride: is a severe irritant and also reacts violently with water.[1]

  • The reaction itself can be exothermic and may release hydrogen chloride (HCl) gas, which is corrosive and toxic.

Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that an emergency shower and eyewash station are readily accessible.

3. What are the key physical properties of allylphosphonic dichloride?

Knowing the physical properties of the target compound is crucial for its purification and handling.

PropertyValue
Molecular Weight158.95 g/mol [4]
Boiling Point75-77 °C at 16 mmHg[5]
Density1.33 g/mL[5]
Refractive Index1.486 - 1.488[5]

4. How can I purify the final product?

The most common method for purifying allylphosphonic dichloride is fractional distillation under reduced pressure (vacuum distillation).[6][7] This technique is necessary to separate the product from unreacted starting materials and high-boiling point byproducts. Given its boiling point of 75-77 °C at 16 mmHg, a vacuum distillation setup is essential for achieving high purity.[5]

II. Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during the synthesis of allylphosphonic dichloride.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Scientific Rationale
Moisture Contamination Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous reagents.Aluminum trichloride is extremely hygroscopic and reacts violently with water.[1] Moisture will deactivate the catalyst and can lead to the formation of unwanted byproducts.
Inactive Catalyst Use freshly opened or properly stored anhydrous aluminum trichloride.Over time, aluminum trichloride can absorb atmospheric moisture, reducing its catalytic activity.
Incorrect Stoichiometry Carefully measure the molar ratios of your reactants. A common starting point is a 1:2 ratio of allyl chloride to phosphorus trichloride with a stoichiometric amount of aluminum trichloride.[1]The stoichiometry of the reactants is critical for driving the reaction to completion and minimizing side reactions.
Inadequate Reaction Temperature Maintain the reaction temperature below 40°C during the addition of allyl chloride.[1]The reaction is exothermic. Uncontrolled temperature can lead to the formation of undesired byproducts and potentially hazardous conditions.

Issue 2: Product is a Dark Color or Contains Impurities

Potential Cause Troubleshooting Step Scientific Rationale
Side Reactions Ensure controlled addition of reagents and maintain the recommended reaction temperature.Overheating or improper mixing can promote polymerization of the allyl group or other side reactions, leading to colored impurities.
Incomplete Removal of Catalyst After the reaction, the aluminum complex needs to be properly decomposed and removed. This can be achieved by careful quenching with a suitable reagent like acetone in tris(2-chloroethyl) phosphite.[1]Residual catalyst can lead to product degradation during distillation.
Inefficient Purification Use a fractional distillation column with sufficient theoretical plates and maintain a stable vacuum.This will ensure a clean separation of your product from both lower and higher boiling point impurities.

III. Experimental Protocols

Here we provide a standard and an optimized protocol for the synthesis of allylphosphonic dichloride.

Standard Synthesis Protocol

This protocol is based on established literature procedures.[1]

Materials:

  • Allyl chloride

  • Phosphorus trichloride (PCl₃)

  • Anhydrous aluminum trichloride (AlCl₃)

  • Acetone

  • Tris(2-chloroethyl) phosphite

  • Anhydrous diethyl ether

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup.

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen inlet.

  • In the flask, prepare a suspension of anhydrous AlCl₃ (13.4 g, 100 mmol) in PCl₃ (27.4 g, 200 mmol).

  • Cool the mixture in an ice bath.

  • Slowly add allyl chloride (7.6 g, 100 mmol) dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 40°C.

  • After the addition is complete, stir the mixture at 40°C for 1 hour.

  • Cool the resulting aluminum complex and treat it by dropwise addition of a solution of acetone (5.8 g, 100 mmol) in tris(2-chloroethyl) phosphite (26.9 g, 100 mmol), keeping the temperature between 10-20°C.

  • Perform a workup, which may involve extraction with a suitable solvent like diethyl ether followed by washing to remove residual salts.[6]

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain allylphosphonic dichloride.

Optimized Synthesis Protocol for Improved Yield and Purity

This optimized protocol incorporates best practices to enhance the reaction outcome.

Key Optimization Parameters:

  • Strict Anhydrous Conditions: All reagents should be of the highest purity and handled under strictly anhydrous conditions to prevent catalyst deactivation.

  • Controlled Addition and Temperature: The slow, dropwise addition of allyl chloride at a consistently low temperature is crucial to minimize side reactions.

  • Efficient Quenching: The quenching of the aluminum complex should be performed carefully at a low temperature to avoid product degradation.

Procedure: Follow the standard protocol with the following modifications:

  • Step 1: Ensure all glassware is rigorously dried and the system is thoroughly purged with dry nitrogen for at least 30 minutes before starting the reaction.

  • Step 4: Use a syringe pump for the addition of allyl chloride to ensure a slow and consistent rate. Monitor the internal reaction temperature closely with a thermometer.

  • Step 10: Employ a short-path distillation apparatus for the final purification to minimize product loss.

IV. Visualized Workflows

General Synthesis Workflow

General Synthesis Workflow for Allylphosphonic Dichloride reagents 1. Reagent Preparation (Anhydrous AlCl₃, PCl₃, Allyl Chloride) reaction 2. Reaction Setup (Inert Atmosphere, Cooling) reagents->reaction addition 3. Controlled Addition of Allyl Chloride reaction->addition stirring 4. Reaction at 40°C addition->stirring quenching 5. Quenching of Aluminum Complex stirring->quenching workup 6. Aqueous Workup & Extraction quenching->workup drying 7. Drying of Organic Phase workup->drying purification 8. Vacuum Distillation drying->purification product Allylphosphonic Dichloride purification->product

Caption: A flowchart of the general synthetic procedure for allylphosphonic dichloride.

Troubleshooting Decision Tree

Troubleshooting Decision Tree start Low or No Product Yield q1 Were anhydrous conditions maintained? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No (Implement strict anhydrous protocol) q1->a1_no q2 Was the catalyst active? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No (Use fresh, properly stored AlCl₃) q2->a2_no q3 Was the stoichiometry correct? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no No (Recalculate and re-weigh reagents) q3->a3_no q4 Was the temperature controlled? a3_yes->q4 a4_no No (Improve cooling and control addition rate) q4->a4_no success Review purification step q4->success Yes

Caption: A decision tree to diagnose and resolve low product yield issues.

V. References

  • Environmentally-friendly synthesis method for phenylphosphonic dichloride. Google Patents.

  • Clean di protection of phosphonic acid dichloride with a suitable protection group with clean deprotection. Chemistry Stack Exchange. [Link]

  • Allylphosphonic dichloride. LookChem. [Link]

  • (Di)chlorination of phosphonic acid ester. Chemistry Stack Exchange. [Link]

  • Synthesis of phosphonates from phenylphosphonic acid and its monoesters. ResearchGate. [Link]

  • diethyl (dichloromethyl)phosphonate. Organic Syntheses Procedure. [Link]

  • Product Class 15: Alkylphosphonic Acids and Derivatives. Science of Synthesis. [Link]

  • Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates. National Institutes of Health. [Link]

  • Process for producing phosphonic acid halides. Google Patents.

  • Allylphosphonic dichloride | C3H5Cl2OP | CID 137038. PubChem. [Link]

  • The synthesis of alkylphosphonous dichlorides from aluminum chloride – phosphorus trichloride–alkyl chloride complexes. ResearchGate. [Link]

  • 13C NMR spectrum of monomer 1a. ResearchGate. [Link]

  • Application to the synthesis of cyclic phosphonic diesters and diamides. Sci-Hub. [Link]

  • FIGURE 1 1 H NMR spectra of diol in its phosphonate ester (inset) or... ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Allylphosphonic Dichloride Decomposition Pathways

Welcome to the technical support center for researchers, scientists, and drug development professionals working with allylphosphonic dichloride. This guide is designed to provide in-depth technical assistance and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with allylphosphonic dichloride. This guide is designed to provide in-depth technical assistance and troubleshooting for common issues related to the decomposition of this highly reactive compound. As a Senior Application Scientist, my goal is to synthesize my expertise in organophosphorus chemistry with practical, field-proven insights to help you navigate the complexities of your experiments. This is not a rigid manual but a dynamic resource grounded in scientific principles to ensure the integrity and success of your research.

I. Core Principles: Understanding the Instability of Allylphosphonic Dichloride

Allylphosphonic dichloride (APD) is a valuable bifunctional molecule, featuring a reactive phosphonic dichloride group and a versatile allyl moiety. However, its utility is intrinsically linked to its reactivity, which can also be a source of instability. Decomposition can be broadly categorized into two main pathways: hydrolysis and thermal degradation. Understanding the fundamentals of these pathways is critical for troubleshooting experimental anomalies.

Hydrolytic Decomposition

The phosphorus-chlorine (P-Cl) bonds in allylphosphonic dichloride are highly susceptible to nucleophilic attack by water. This hydrolysis is often rapid and exothermic, leading to the formation of hydrochloric acid (HCl) and various phosphonic acid species. The reaction proceeds in a stepwise manner, with the initial hydrolysis product being allylphosphonic monochloride, followed by the formation of allylphosphonic acid.

  • Mechanism: The hydrolysis of organophosphorus acid chlorides generally proceeds via a nucleophilic substitution reaction at the phosphorus center. The reaction can be catalyzed by both acids and bases.[1] Under neutral or acidic conditions, water acts as the nucleophile. In basic media, the more nucleophilic hydroxide ion accelerates the process significantly.[2][3]

Thermal Decomposition

Elevated temperatures can induce the decomposition of allylphosphonic dichloride, even in the absence of water. While specific thermal degradation data for APD is not extensively published, analogies can be drawn from other organophosphorus compounds.[4] Thermal decomposition can proceed through various radical or concerted mechanisms, potentially leading to polymerization of the allyl group, elimination of HCl, or more complex rearrangements and fragmentation. The presence of impurities, such as residual catalysts from synthesis (e.g., aluminum chloride), can significantly lower the decomposition temperature.[5]

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments with allylphosphonic dichloride, presented in a question-and-answer format.

FAQ 1: My freshly opened bottle of allylphosphonic dichloride appears cloudy or contains solid precipitates. Is it still usable?

Answer:

Cloudiness or the presence of a solid precipitate in a new bottle of allylphosphonic dichloride is a strong indicator of partial hydrolysis. This is a common issue arising from exposure to atmospheric moisture during packaging or storage.

Root Cause Analysis:

  • Moisture Ingress: The primary cause is the reaction of allylphosphonic dichloride with trace amounts of water. The P-Cl bonds are highly sensitive to moisture, leading to the formation of allylphosphonic acid and hydrochloric acid. The resulting phosphonic acids may have limited solubility in the parent dichloride, causing them to precipitate.

  • HCl Fuming: The generated HCl can also fume in the presence of moist air, contributing to a cloudy appearance in the headspace of the container.

Recommended Actions & Protocols:

  • Assess the Extent of Decomposition: A small amount of cloudiness might not significantly impact reactions where the dichloride is used in excess. However, for stoichiometric-sensitive reactions, the purity should be assessed.

  • Purification (for advanced users with appropriate safety setup): If the material is deemed unusable, distillation under reduced pressure can be attempted to separate the pure dichloride from the less volatile phosphonic acid byproducts. This should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions due to the hazardous nature of the compound and its decomposition products.

  • Preventative Measures for Future Use:

    • Always handle allylphosphonic dichloride under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques.

    • Use dry solvents and reagents.

    • Store the bottle tightly sealed with paraffin tape around the cap in a desiccator.

FAQ 2: During my reaction, the mixture turned yellow/brown and viscous. What is happening?

Answer:

A color change to yellow or brown, especially when accompanied by an increase in viscosity, often points to thermal decomposition and/or polymerization side reactions.

Root Cause Analysis:

  • Localized Overheating: Exothermic reactions, such as the addition of a nucleophile, can create localized hot spots in the reaction mixture if not adequately controlled. This can initiate thermal decomposition.

  • Presence of Catalytic Impurities: Residual catalysts from the synthesis of allylphosphonic dichloride, such as Lewis acids, can promote decomposition and polymerization.

  • Allyl Group Polymerization: The allyl group is susceptible to radical polymerization, which can be initiated by heat or impurities. This process typically results in the formation of oligomeric or polymeric materials, leading to an increase in viscosity.

Recommended Actions & Protocols:

  • Reaction Temperature Control:

    • Ensure efficient stirring to dissipate heat.

    • Use an ice bath or other cooling methods, especially during the addition of reagents.

    • Add reagents dropwise to control the reaction rate and exotherm.

  • Check Reagent Purity: If possible, use freshly distilled allylphosphonic dichloride. If distillation is not feasible, consider the impact of potential impurities on your reaction.

  • Use of Radical Inhibitors: For reactions run at elevated temperatures, the addition of a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can help suppress polymerization of the allyl group. However, ensure the inhibitor is compatible with your desired reaction chemistry.

FAQ 3: My NMR analysis shows multiple phosphorus signals when I expect only one for my product. What are the likely side products?

Answer:

The presence of multiple signals in a ³¹P NMR spectrum indicates the formation of various phosphorus-containing byproducts. The chemical shifts of these signals can provide valuable clues to their identities.

Root Cause Analysis:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving starting material (allylphosphonic dichloride) or reaction intermediates.

  • Hydrolysis: As previously discussed, hydrolysis is a major decomposition pathway.

  • Reaction with Other Nucleophiles: If your reaction mixture contains other nucleophilic species (e.g., alcohols, amines), these can compete with your intended reagent.

Troubleshooting with Analytical Data:

The following table provides typical ³¹P NMR chemical shift ranges for common species you might encounter. Note that the exact chemical shifts can vary depending on the solvent and other substituents.

Compound TypeStructure (R = Allyl)Typical ³¹P NMR Chemical Shift (ppm)
Allylphosphonic DichlorideR-P(O)Cl₂+40 to +50
Allylphosphonic Acid MonochlorideR-P(O)(OH)Cl+30 to +40
Allylphosphonic AcidR-P(O)(OH)₂+20 to +30
Allylphosphonic Acid DiesterR-P(O)(OR')₂+15 to +25
Allylphosphonic Acid MonoesterR-P(O)(OR')OH+20 to +30
Pyro- or PolyphosphonatesR-P(O)(OH)-O-P(O)(OH)-R+10 to +20

Experimental Protocol: Monitoring Hydrolysis by ³¹P NMR

  • Sample Preparation: In a dry NMR tube, under an inert atmosphere, dissolve a small amount of allylphosphonic dichloride in a dry, deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire an initial ³¹P NMR spectrum. You should observe a single peak in the +40 to +50 ppm range.

  • Introducing Moisture: Carefully introduce a controlled amount of water (e.g., a microliter) to the NMR tube.

  • Time-Resolved Spectra: Acquire a series of ³¹P NMR spectra over time.

  • Analysis: Observe the decrease in the intensity of the starting material peak and the appearance of new peaks corresponding to the hydrolysis products as listed in the table above. This can help you identify the signals of unwanted byproducts in your reaction spectra.[6]

FAQ 4: How can I safely quench a reaction containing unreacted allylphosphonic dichloride?

Answer:

Quenching reactions with residual allylphosphonic dichloride must be done with extreme caution due to its reactivity with water and other protic solvents. The quench procedure should be designed to control the exothermic reaction and safely neutralize the generated HCl.

Recommended Quenching Protocol:

This protocol should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (goggles, lab coat, acid-resistant gloves) must be worn.

  • Cool the Reaction Mixture: Cool the reaction vessel to 0 °C in an ice bath to moderate the rate of the quenching reaction.

  • Slow Addition of a Less Reactive Quenching Agent: Instead of adding water directly, slowly add a less reactive protic solvent like isopropanol or ethanol.[7] This will react with the allylphosphonic dichloride to form the corresponding phosphonic esters, which are generally less reactive than the dichloride. This initial step helps to consume the most reactive species in a more controlled manner.

  • Cautious Addition of Water: After the initial quench with alcohol, water can be slowly added to hydrolyze any remaining phosphonic dichloride or ester intermediates. Continue to maintain cooling.

  • Neutralization: The resulting acidic solution should be neutralized by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Be aware that the neutralization of HCl will generate gas (CO₂ if using bicarbonate), so ensure adequate venting.[7]

  • Work-up: Proceed with the standard aqueous work-up and extraction of your product.

Safety First: Always add the reactive compound (your reaction mixture) to the quenching solution, not the other way around, if possible. This helps to maintain a dilute concentration of the reactive species and better control the exotherm.

III. Visualizing Decomposition Pathways

To provide a clearer understanding of the processes discussed, the following diagrams illustrate the key decomposition pathways and a general experimental workflow.

Hydrolysis_Pathway APD Allylphosphonic Dichloride (R-P(O)Cl₂) APMC Allylphosphonic Monochloride (R-P(O)(OH)Cl) APD->APMC + H₂O HCl1 + HCl APA Allylphosphonic Acid (R-P(O)(OH)₂) APMC->APA + H₂O HCl2 + HCl

Caption: Stepwise hydrolysis of allylphosphonic dichloride.

Thermal_Decomposition_General APD Allylphosphonic Dichloride Heat Heat (Δ) APD->Heat Polymer Polymerization Products Heat->Polymer Radical Initiation Elimination Elimination Products (e.g., Propargyl Species + HCl) Heat->Elimination Fragmentation Fragmentation Products Heat->Fragmentation

Caption: General pathways for thermal decomposition.

IV. Experimental Protocols & Data Interpretation

Protocol: Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful techniques to assess the thermal stability of allylphosphonic dichloride and to identify the temperatures at which decomposition occurs.[6][8][9]

Objective: To determine the onset temperature of decomposition and characterize the thermal events associated with it.

Methodology:

  • Sample Preparation: Under an inert atmosphere, carefully load a small, accurately weighed sample (5-10 mg) of allylphosphonic dichloride into a hermetically sealed aluminum pan.

  • Instrument Setup:

    • Place the sample pan and a reference pan in the instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • TGA/DSC Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 400 °C).

  • Data Analysis:

    • TGA Curve: The TGA curve will show the percentage of weight loss as a function of temperature. The onset of a significant weight loss indicates the beginning of decomposition.

    • DSC Curve: The DSC curve will show the heat flow to or from the sample. Endothermic peaks (heat absorption) may correspond to melting or boiling, while exothermic peaks (heat release) are often associated with decomposition or polymerization.[10]

Interpreting the Results:

ObservationInterpretation
Sharp weight loss in TGAIndicates a clear decomposition event.
Gradual weight loss in TGAMay suggest a multi-step decomposition or slow evaporation.
Exothermic peak in DSC coinciding with weight lossConfirms an energetic decomposition process.
Endothermic peak in DSC without weight lossLikely a phase transition (e.g., melting).

V. Concluding Remarks & Best Practices

Working with allylphosphonic dichloride requires a proactive approach to safety and a thorough understanding of its reactivity. The key to successful experimentation lies in the stringent exclusion of moisture and careful control of reaction temperatures. By understanding the potential decomposition pathways and being able to recognize the signs of unwanted side reactions, you can effectively troubleshoot your experiments and ensure the reliability of your results.

Always consult the Safety Data Sheet (SDS) before handling allylphosphonic dichloride and perform a thorough risk assessment for your specific experimental setup.

VI. References

  • CN101671366A - Environmentally-friendly synthesis method for phenylphosphonic dichloride - Google Patents. (URL: )

  • Clean di protection of phosphonic acid dichloride with a suitable protection group with clean deprotection - Chemistry Stack Exchange. (URL: [Link])

  • (Di)chlorination of phosphonic acid ester - Chemistry Stack Exchange. (URL: [Link])

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. (URL: [Link])

  • The synthesis of alkylphosphonous dichlorides from aluminum chloride – phosphorus trichloride–alkyl chloride complexes - ResearchGate. (URL: [Link])

  • Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation - ACS Publications. (URL: [Link])

  • Dichlorination of acid sensitive phosphonic acid ester : r/chemistry - Reddit. (URL: [Link])

  • The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC - NIH. (URL: [Link])

  • (PDF) Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA - ResearchGate. (URL: [Link])

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. (URL: [Link])

  • Alkaline hydrolysis of organophosphorus pesticides: the dependence of the reaction mechanism on the incoming group conformation - PubMed. (URL: [Link])

  • Allylphosphonic dichloride | C3H5Cl2OP | CID 137038 - PubChem - NIH. (URL: [Link])

  • Reaction of Water with Disulfur Dichloride - YouTube. (URL: [Link])

  • styrylphosphonic dichloride - Organic Syntheses Procedure. (URL: [Link])

  • Q1A(R2) Guideline - ICH. (URL: [Link])

  • HYDROLYSIS. (URL: [Link])

  • Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - NIH. (URL: [Link])

  • The Hydrolysis of Phosphinates and Phosphonates: A Review - MDPI. (URL: [Link])

  • 14.2: Reactions with Phosphorus Halides and Thionyl Chloride - Chemistry LibreTexts. (URL: [Link])

  • SFPO and ESOP recommendations for the practical stability of anticancer drugs: An update - Grupos de Trabajo. (URL: [Link])

  • Characterizing the thermal degradation mechanism of two bisphosphoramidates by TGA, DSC, mass spectrometry and first-principle theoretical protocols | Request PDF - ResearchGate. (URL: [Link])

  • Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation - PubMed. (URL: [Link])

  • Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. (URL: [Link])

  • (PDF) Synthesis and Storage Stability of Diisopropylfluorophosphate - ResearchGate. (URL: [Link])

Sources

Optimization

Technical Support Center: Troubleshooting Allylphosphonic Dichloride NMR Spectra

From the desk of the Senior Application Scientist Welcome to the technical support center for the analysis of Allylphosphonic Dichloride. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the analysis of Allylphosphonic Dichloride. This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive organophosphorus compound. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for its characterization, but its reactivity, particularly its sensitivity to moisture, presents unique challenges. This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during NMR analysis, grounded in both spectroscopic principles and practical laboratory experience.

Section 1: Understanding the Ideal Spectrum

Before troubleshooting, it is crucial to have a baseline. An NMR spectrum of pure, anhydrous Allylphosphonic Dichloride (C₃H₅Cl₂OP) will exhibit specific, predictable features across ¹H, ¹³C, and ³¹P nuclei.

  • Structure: CH₂=CH-CH₂-P(=O)Cl₂[1]

  • Key Feature: The presence of the phosphorus atom (³¹P, 100% natural abundance) creates characteristic splitting patterns in both ¹H and ¹³C spectra due to heteronuclear J-coupling.[2][3]

Expected Spectral Data

The following table summarizes the expected chemical shifts and coupling constants for a clean sample in an inert solvent like CDCl₃.

Nucleus Position (C₃H₅P(O)Cl₂) Expected Chemical Shift (δ, ppm) Expected Multiplicity & Coupling Constants (J, Hz)
³¹P -P(O)Cl₂~35 - 45Singlet (if ¹H decoupled) or complex multiplet (if ¹H coupled)
¹H =CH-~5.8 - 6.2dddd (doublet of doublets of doublets of doublets), ³JHH(trans) ≈ 17, ³JHH(cis) ≈ 10, ³JHH(allyl) ≈ 7, ³JPH ≈ 20-25
¹H =CH₂~5.3 - 5.6ddt (doublet of doublets of triplets), ³JHH(trans) ≈ 17, ³JHH(cis) ≈ 10, ²JHH(gem) ≈ 1.5, ⁴JPH ≈ 2-5
¹H -CH₂-P~3.2 - 3.6dd (doublet of doublets), ²JPH ≈ 15-20, ³JHH(allyl) ≈ 7
¹³C =CH-~128 - 132Doublet, ²JPC ≈ 8-12
¹³C =CH₂~120 - 124Doublet, ³JPC ≈ 15-20
¹³C -CH₂-P~35 - 45Doublet, ¹JPC ≈ 100-140[2]

Section 2: Frequently Asked Questions & Troubleshooting

This section addresses the most common problems encountered during the NMR analysis of Allylphosphonic Dichloride.

Q1: My ³¹P NMR spectrum shows multiple peaks instead of the expected single resonance. What is the cause?

This is the most frequent issue and is almost always due to hydrolysis . Allylphosphonic dichloride is extremely sensitive to moisture. The P-Cl bonds react readily with water (even trace amounts in the solvent or on glassware) to form various hydrolysis products.[4][5]

  • Causality: Each hydrolysis product—the phosphonic acid monochloride and the fully hydrolyzed allylphosphonic acid—has a distinct chemical environment around the phosphorus atom, resulting in a separate peak in the ³¹P NMR spectrum.

    • P-Cl → P-OH: This substitution deshields the phosphorus nucleus, causing the ³¹P chemical shift to move to a lower ppm value (further upfield).

  • Troubleshooting Steps:

    • Confirm Hydrolysis: Add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the ¹H and ³¹P spectra. The acidic P-OH protons will exchange with deuterium, causing their signals in the ¹H spectrum to disappear. The ³¹P signals of the hydrolyzed species will likely shift slightly due to the change in hydrogen bonding and isotopic effects.[6]

    • Identify Species: Compare your observed ³¹P shifts to known values.

Compound Structure Approximate ³¹P Chemical Shift (δ, ppm)
Allylphosphonic dichlorideCH₂=CH-CH₂-P(=O)Cl₂+42
Allylphosphonic acid monochlorideCH₂=CH-CH₂-P(=O)(OH)Cl~+30 to +35
Allylphosphonic acidCH₂=CH-CH₂-P(=O)(OH)₂~+20 to +25
Phosphoric Acid (common impurity)H₃PO₄0 (often used as an external standard)[7]
  • Solution: Prevention is key. Strict anhydrous technique is mandatory. See Protocol 1 for preparing a moisture-sensitive NMR sample.

start Multiple peaks in ³¹P NMR check_h2o Is hydrolysis suspected? start->check_h2o add_d2o Add D₂O to NMR tube and re-acquire spectrum check_h2o->add_d2o Yes other No Change: Consider other P-impurities from synthesis check_h2o->other No observe Observe changes in ¹H and ³¹P spectra add_d2o->observe confirm Hydrolysis Confirmed: - P-OH peaks disappear in ¹H - ³¹P peaks may shift observe->confirm prevent Solution: Use strict anhydrous technique (See Protocol 1) confirm->prevent cluster_0 Standard ¹H Analysis cluster_1 ¹H{³¹P} Decoupling Workflow H1_spec Acquire ¹H Spectrum H1_result Complex Multiplets (due to J_HH and J_PH) H1_spec->H1_result compare Compare Spectra for Assignment H1_result->compare P31_spec Acquire ³¹P Spectrum P31_freq Note ³¹P chemical shift (ppm) P31_spec->P31_freq H1_P31_setup Set up ¹H{³¹P} experiment using ³¹P frequency P31_freq->H1_P31_setup H1_P31_spec Acquire ¹H{³¹P} Spectrum H1_P31_setup->H1_P31_spec H1_P31_result Simplified Multiplets (J_PH removed, only J_HH remains) H1_P31_spec->H1_P31_result H1_P31_result->compare

Workflow for simplifying ¹H spectra using ³¹P decoupling.

References

  • Gonnella, N. C., et al. (2009). (31)P solid state NMR study of structure and chemical stability of dichlorotriphenylphosphorane. Magnetic Resonance in Chemistry, 47(6), 461-4. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis of triethylphosphite 1 into diethylphosphonate 2. 31 P-NMR... [Image]. Available at: [Link]

  • ResearchGate. (n.d.). ³¹P NMR spectra of the reaction mixtures obtained during the two-step... [Image]. Available at: [Link]

  • ResearchGate. (n.d.). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b [Table]. Available at: [Link]

  • Scribd. (n.d.). Common Impurities in NMR PDF. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Allylphosphonic dichloride. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (n.d.). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. Available at: [Link]

  • JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. Available at: [Link]

  • Gregory, G. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information: Investigating the breakdown of the nerve agent simulant methyl paraoxon... Available at: [Link]

  • University of Ottawa. (n.d.). 31 Phosphorus NMR. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of diol in its phosphonate ester (inset) or... [Image]. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Coupling constant in 1H NMR with phosphorus. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up Allylphosphonic Dichloride Synthesis

Welcome to the technical support center for the synthesis of allylphosphonic dichloride. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of allylphosphonic dichloride. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, pilot, or full-scale production. As your senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and practical insights to help you navigate the challenges of scaling up this important chemical intermediate.

The synthesis of allylphosphonic dichloride, while straightforward on paper, presents unique challenges when scaling up. Issues such as exothermic control, reagent stoichiometry, and purification become magnified. This guide is structured to address these challenges head-on, providing you with a robust framework for successful and safe scale-up.

Core Synthesis Protocol: A Scalable Approach

The most common and scalable method for synthesizing allylphosphonic dichloride is a variation of the Clay-Kinnear-Perren reaction.[1][2] This involves the electrophilic addition of phosphorus trichloride to an alkene, in this case, allyl chloride, catalyzed by a Lewis acid such as aluminum trichloride. The resulting complex is then hydrolyzed to yield the desired product.

Below is a detailed, step-by-step protocol designed for scalability.

Experimental Protocol: Synthesis of Allylphosphonic Dichloride (Scalable)

Safety First: This reaction is highly exothermic and involves corrosive and water-reactive materials. All operations must be conducted in a well-ventilated fume hood or an appropriate reactor system. Personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves, is mandatory.[3][4][5]

Reagents and Equipment:

  • Phosphorus trichloride (PCl₃), anhydrous

  • Aluminum trichloride (AlCl₃), anhydrous

  • Allyl chloride (C₃H₅Cl)

  • An inert, high-boiling point solvent (e.g., chlorobenzene)

  • A jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a condenser with a gas outlet to a scrubber, and an addition funnel.

  • Vacuum distillation apparatus.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Initial Charge: Charge the reactor with phosphorus trichloride (2.0 eq) and the inert solvent. Begin agitation.

  • Catalyst Addition: Slowly and carefully add anhydrous aluminum trichloride (1.0 eq) to the reactor. The addition is exothermic; maintain the temperature below 30°C.

  • Reactant Addition: Once the catalyst has dissolved and the temperature is stable, begin the dropwise addition of allyl chloride (1.0 eq) via the addition funnel. Maintain the reaction temperature between 35-40°C.[1] The rate of addition should be controlled to prevent a rapid temperature increase.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 40°C for 1-2 hours.[1] The reaction progress can be monitored by taking aliquots (carefully!) and analyzing them by ³¹P NMR.

  • Work-up: Cool the reaction mixture to 0-5°C. The work-up procedure to decompose the aluminum chloride complex is critical and must be done with extreme caution. Options include:

    • Quenching with a decomplexing agent: Slowly add a decomplexing agent like phosphorus oxychloride (POCl₃) or an alkali metal chloride (e.g., NaCl) to break up the product-catalyst complex.[6]

    • Hydrolysis: This is highly exothermic and generates HCl gas. It should only be attempted by experienced chemists with appropriate equipment.

  • Purification: After the work-up, the crude product is purified by fractional distillation under reduced pressure.[6][7]

Process Flow Diagram

SynthesisWorkflow cluster_reagents Reagents cluster_process Synthesis & Work-up cluster_purification Purification PCl3 Phosphorus Trichloride Reactor Jacketed Reactor (Inert Atmosphere) PCl3->Reactor AlCl3 Aluminum Trichloride AlCl3->Reactor AllylCl Allyl Chloride AllylCl->Reactor Slow Addition (35-40°C) Workup Quench / Decomplexation Reactor->Workup Crude Complex Separation Phase Separation Workup->Separation Distillation Vacuum Distillation Separation->Distillation Crude Product Product Allylphosphonic Dichloride Distillation->Product

Caption: Scalable synthesis workflow for allylphosphonic dichloride.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of allylphosphonic dichloride synthesis in a question-and-answer format.

Q1: My reaction is turning dark brown/black, and the yield is low. What's happening?

A: A dark coloration is often indicative of side reactions, particularly polymerization of the allyl group or decomposition of the product. The primary cause is excessive heat.

  • Causality: The reaction is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If "hot spots" develop in the reactor, the localized high temperatures can initiate polymerization of the allyl chloride or the product.

  • Troubleshooting Steps:

    • Improve Heat Transfer: Ensure your reactor's cooling system is adequate for the scale. A jacketed reactor with a circulating coolant is essential.

    • Control Addition Rate: The rate of allyl chloride addition is a critical parameter. Slowing down the addition will reduce the rate of heat generation.

    • Ensure Adequate Mixing: Good agitation is crucial to distribute the heat evenly and prevent localized hot spots. Ensure your stirrer is appropriately sized and positioned for the reactor volume.

    • Check Reagent Quality: Ensure your allyl chloride does not contain impurities that could act as polymerization initiators.

Q2: I'm seeing a significant amount of an unknown impurity in my crude product by GC/NMR. How can I identify and minimize it?

A: The most likely byproduct is an isomer or a product of over-alkylation.

  • Causality: The Clay-Kinnear-Perren reaction can sometimes lead to the formation of isomers, especially if the reaction temperature is not well-controlled. Over-alkylation can also occur, leading to more complex phosphonium salts.

  • Troubleshooting Steps:

    • Byproduct Identification: Use GC-MS or NMR spectroscopy to identify the structure of the impurity. Common byproducts may include isomers where the phosphorus has added to a different carbon of the allyl group.

    • Optimize Stoichiometry: On a larger scale, minor inaccuracies in reagent stoichiometry can become significant. Ensure that the molar ratios of your reactants are precise. Using a slight excess of phosphorus trichloride can sometimes suppress byproduct formation.

    • Strict Temperature Control: As mentioned above, maintaining the reaction temperature within the optimal range (35-40°C) is critical to minimize side reactions.

Q3: The work-up of my reaction is very difficult to control and generates a lot of fumes. Is there a safer way to do this at scale?

A: The quenching of the aluminum chloride complex is indeed one of the most hazardous steps in this process. Direct hydrolysis with water is not recommended for scale-up due to the violent exotherm and massive HCl evolution.

  • Causality: The product forms a stable complex with aluminum trichloride. Breaking this complex requires a reagent that can displace the product. Water is very effective but reacts violently with the excess PCl₃ and AlCl₃.

  • Troubleshooting Steps:

    • Use a Decomplexing Agent: A safer approach is to use a decomplexing agent before any aqueous work-up. Phosphorus oxychloride (POCl₃) is a good choice as it is a liquid and can be added controllably. It forms a more stable complex with AlCl₃, freeing your product.

    • Alkali Metal Halides: Adding a solid like sodium chloride can also help to break up the complex.[6]

    • Controlled Quench: If an aqueous quench is necessary, it should be done by slowly adding the reaction mixture to a cooled, stirred vessel containing a calculated amount of water or a dilute acid solution. This "reverse quench" is often easier to control.

    • Scrubber System: Ensure your reactor is connected to an efficient gas scrubber containing a caustic solution (e.g., NaOH) to neutralize the HCl gas that is generated.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Purity Issue DarkColor Reaction Mixture Dark? Start->DarkColor CheckHeat Improve Heat Management: - Slower Addition - Better Cooling - Efficient Mixing DarkColor->CheckHeat Yes Impurity Unknown Impurity Detected? DarkColor->Impurity No CheckHeat->Impurity IdentifyImpurity Identify Byproduct: - GC-MS, NMR Impurity->IdentifyImpurity Yes WorkupIssue Work-up Difficult? Impurity->WorkupIssue No OptimizeParams Optimize Parameters: - Stoichiometry - Temperature Control IdentifyImpurity->OptimizeParams OptimizeParams->WorkupIssue SaferQuench Implement Safer Quench: - Use POCl3 or NaCl - Controlled Reverse Quench - Use Scrubber WorkupIssue->SaferQuench Yes Success Process Optimized WorkupIssue->Success No SaferQuench->Success

Caption: Decision tree for troubleshooting common scale-up issues.

Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes for the starting materials?

A: The purity of your starting materials is paramount for a successful scale-up.

  • Phosphorus trichloride: Should be anhydrous and free of phosphorus pentachloride and phosphoric acid.

  • Aluminum trichloride: Must be anhydrous. The presence of moisture will deactivate the catalyst and generate HCl.

  • Allyl chloride: Should be free of polymerization inhibitors and water.

Q: How should I handle and store allylphosphonic dichloride?

A: Allylphosphonic dichloride is a corrosive and moisture-sensitive compound. It should be stored in a cool, dry, well-ventilated area in tightly sealed containers under an inert atmosphere (e.g., nitrogen).[3] It will react with water to produce HCl and allylphosphonic acid.

Q: What analytical techniques are best for in-process control and final product analysis?

A: A combination of techniques is recommended:

  • ³¹P NMR: This is an excellent tool for monitoring the reaction progress, as the chemical shifts of PCl₃, the product, and various phosphorus-containing byproducts are distinct.

  • Gas Chromatography (GC): Useful for assessing the purity of the final product and quantifying volatile impurities.

  • Titration: A simple acid-base titration can be used to determine the concentration of the product and any acidic impurities.

Data Summary

The following table provides a summary of key parameters for the scalable synthesis of allylphosphonic dichloride.

ParameterRecommended Value/RangeRationale
Stoichiometry
PCl₃ : Allyl Chloride2.0 : 1.0 (molar ratio)Excess PCl₃ acts as a solvent and helps to drive the reaction to completion.
AlCl₃ : Allyl Chloride1.0 : 1.0 (molar ratio)A stoichiometric amount of catalyst is typically required for this reaction.
Reaction Conditions
Temperature35 - 40°CBalances reaction rate with the need to control exothermicity and prevent side reactions.[1]
Reaction Time1 - 2 hours post-additionEnsures complete conversion of the starting material.
Purification
Distillation Pressure10 - 20 mmHgAllows for distillation at a lower temperature, preventing thermal decomposition of the product.
Distillation Temperature90 - 100°C (pot temperature)Typical range for the distillation of allylphosphonic dichloride.

References

  • CN101671366A - Environmentally-friendly synthesis method for phenylphosphonic dichloride - Google P
  • Product Class 15: Alkylphosphonic Acids and Derivatives. [Link]

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  • US4213922A - Process for producing phosphonic acid halides - Google P
  • US4871486A - Process for making methylphosphonic dichloride - Google P
  • Clean di protection of phosphonic acid dichloride with a suitable protection group with clean deprotection - Chemistry Stack Exchange. [Link]

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  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, and/or - Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

  • US3775470A - Process for the preparation of organophosphonyl dichlorides - Google P
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  • Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies - PMC - NIH. [Link]

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Reference Data & Comparative Studies

Validation

Efficacy of Allylphosphonic Dichloride-Based Flame Retardants: A Comparative Guide for Researchers

In the pursuit of safer and more resilient materials, the development of effective flame retardants is paramount. Among the diverse families of flame retardants, phosphorus-based compounds have garnered significant atten...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of safer and more resilient materials, the development of effective flame retardants is paramount. Among the diverse families of flame retardants, phosphorus-based compounds have garnered significant attention as halogen-free alternatives, mitigating the environmental and health concerns associated with their halogenated counterparts. This guide, intended for researchers, scientists, and professionals in materials and drug development, provides an in-depth technical comparison of allylphosphonic dichloride-based flame retardants against other common alternatives, supported by experimental data and established testing methodologies.

The Critical Role of Phosphorus in Flame Retardancy

Phosphorus-based flame retardants interrupt the combustion cycle through a combination of gas-phase and condensed-phase mechanisms. In the gas phase, phosphorus-containing radicals are released upon heating, which act as radical scavengers, quenching the highly reactive H• and OH• radicals that propagate the flame. In the condensed phase, these compounds promote the formation of a protective char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles.

Allylphosphonic dichloride and its derivatives, such as diethyl allylphosphonate, are reactive flame retardants. The presence of the allyl group allows for their covalent incorporation into the polymer backbone through copolymerization. This reactive approach offers distinct advantages over additive flame retardants, including permanency, reduced impact on the polymer's mechanical properties, and prevention of migration or leaching of the flame retardant over time.

Allylphosphonic Dichloride-Based Flame Retardants: Synthesis and Mechanism

Allylphosphonic dichloride serves as a versatile precursor for the synthesis of various flame-retardant monomers and polymers. A common derivative, diethyl allylphosphonate, can be synthesized and subsequently polymerized or copolymerized with other monomers to impart flame retardancy.

Synthesis of Diethyl Allylphosphonate

A representative synthesis of diethyl allylphosphonate involves the reaction of allyl chloride with triethyl phosphite.

Synthesis AllylChloride Allyl Chloride Reaction Heat Catalyst AllylChloride->Reaction + TriethylPhosphite Triethyl Phosphite TriethylPhosphite->Reaction + DiethylAllylphosphonate Diethyl Allylphosphonate EthylChloride Ethyl Chloride (byproduct) Reaction->DiethylAllylphosphonate Reaction->EthylChloride

Flame Retardant Mechanism

The flame retardant action of allylphosphonate-based polymers is multifaceted, engaging both condensed and gas-phase inhibition.

Mechanism

Performance Evaluation: A Comparative Analysis

The efficacy of flame retardants is quantitatively assessed through standardized tests, primarily the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test. Cone calorimetry provides more detailed information on the combustion behavior of materials.

Limiting Oxygen Index (LOI)

The LOI test (ASTM D2863) determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a sample. A higher LOI value indicates better flame retardancy.

UL 94 Vertical Burn Test

The UL 94 test (ASTM D3801) classifies the flammability of plastic materials. For this comparison, the V-0, V-1, and V-2 ratings are most relevant. A V-0 rating signifies the highest level of flame retardancy (burning stops within 10 seconds after two applications of a flame, and no flaming drips are produced).

Cone Calorimetry

The cone calorimeter (ASTM E1354) measures key fire-related parameters such as the heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and time to ignition (TTI). Lower HRR, pHRR, and THR values indicate a reduced fire hazard.[1]

Comparative Data

The following tables present a synthesis of experimental data from various studies, comparing the performance of allylphosphonic dichloride derivatives with other common flame retardants in different polymer systems. It is important to note that direct comparisons should be made with caution, as the polymer matrix and test conditions can significantly influence the results.

Table 1: Flame Retardant Performance in Unsaturated Polyester (UP) Resins

Flame Retardant SystemLoading (wt%)LOI (%)UL 94 RatingReference
Neat UP Resin0~19-21No Rating[2]
Diethyl Allylphosphonate (DEAP)15 (in IFR system)27.4V-0[2]
Ammonium Polyphosphate (APP)/Pentaerythritol (PER)/Melamine (MEL)1527.4V-0[2]
APP/PER/MEL + Aluminum Diethylphosphinate (ADP)15 + 228.5V-0[2]
Halogenated FR (DecaBDE)5 (as Br)~23-24HB[3]

Table 2: Flame Retardant Performance in Epoxy Resins

Flame Retardant SystemLoading (wt%)LOI (%)UL 94 RatingpHRR (kW/m²)Reference
Neat Epoxy Resin0~20-22No Rating~1000-1200[4][5]
Poly(m-phenylene methylphosphonate) (PPMP)2 (as P)-V-0-
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)1-2 (as P)-V-0-[6]
Modified Ammonium Polyphosphate (APP-PEI)-29.5V-0Reduced by 76.1%
Aluminum Diethylphosphinate (Al(DEP))1529.8V-0-[7]

Experimental Protocols

To ensure the reproducibility and validity of flame retardancy evaluations, standardized experimental protocols are crucial.

Protocol for Incorporation of Diethyl Allylphosphonate into Unsaturated Polyester Resin

This protocol describes a typical procedure for preparing a flame-retardant unsaturated polyester resin using diethyl allylphosphonate as a reactive co-monomer.

  • Reaction Setup: Equip a four-necked flask with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser.

  • Initial Charge: Charge the flask with the diols (e.g., propylene glycol, ethylene glycol) and dibasic acids/anhydrides (e.g., maleic anhydride, phthalic anhydride).

  • Esterification: Heat the mixture under a nitrogen atmosphere to 150-160°C to initiate the esterification reaction. Gradually increase the temperature to 190-200°C and maintain until the acid value of the mixture reaches a predetermined level.

  • Cooling and Addition of DEAP: Cool the polyester prepolymer to below 100°C. Add the required amount of diethyl allylphosphonate (DEAP) and a polymerization inhibitor (e.g., hydroquinone).

  • Styrene Dilution: Further cool the mixture to below 80°C and add styrene monomer while stirring to achieve the desired viscosity.

  • Curing: The resulting resin can be cured at room temperature using a catalyst system (e.g., methyl ethyl ketone peroxide and cobalt octoate).

UP_Synthesis

Flammability Testing Protocols
  • UL 94 Vertical Burn Test:

    • Condition specimens (typically 125 x 13 mm) for 48 hours at 23°C and 50% relative humidity.

    • Mount the specimen vertically.

    • Apply a calibrated flame to the bottom edge for 10 seconds and then remove.

    • Record the afterflame time (t1).

    • Immediately reapply the flame for another 10 seconds.

    • Record the second afterflame time (t2) and the afterglow time.

    • Observe if any flaming drips ignite a cotton patch placed below the specimen.

    • Classify the material based on the UL 94 criteria.[8]

  • Limiting Oxygen Index (LOI) Test:

    • Place a vertically oriented specimen in a glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.

    • Ignite the top of the specimen.

    • Adjust the oxygen/nitrogen ratio until the flame is just extinguished.

    • The LOI is the minimum percentage of oxygen that supports combustion.

  • Cone Calorimetry Test:

    • Place a horizontal specimen (typically 100 x 100 mm) on a load cell.

    • Expose the specimen to a constant heat flux (e.g., 35 or 50 kW/m²) from a conical heater.

    • A spark igniter is used to ignite the pyrolysis gases.

    • Continuously measure the mass loss, oxygen consumption, and carbon monoxide/dioxide production to calculate the heat release rate and other parameters.[9]

Comparison with Alternative Flame Retardants

Halogenated Flame Retardants

Historically, halogenated compounds (brominated and chlorinated) have been widely used due to their high efficiency, particularly in the gas phase. However, their use is increasingly restricted due to concerns about the formation of toxic and corrosive byproducts during combustion and their environmental persistence.

Inorganic Fillers

Inorganic fillers like aluminum trihydroxide (ATH) and magnesium hydroxide (MDH) act as flame retardants through the endothermic release of water upon heating, which cools the polymer and dilutes the flammable gases. However, they typically require high loading levels (often > 50 wt%), which can negatively impact the mechanical properties and processability of the polymer.

Other Phosphorus-Based Flame Retardants
  • Ammonium Polyphosphate (APP): A common additive flame retardant, often used in intumescent systems with a carbon source (e.g., pentaerythritol) and a blowing agent (e.g., melamine). APP is effective in promoting char formation but can be susceptible to hydrolysis.

  • Phosphinates: Salts of phosphinic acid, such as aluminum diethylphosphinate (AlPi), are effective in both the gas and condensed phases.[1][10] They have shown good performance in various polymers.

  • Phosphine Oxides: Compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives are highly effective reactive flame retardants, particularly in epoxy resins.[6]

Conclusion and Future Outlook

Allylphosphonic dichloride-based flame retardants represent a promising class of reactive, halogen-free solutions for enhancing the fire safety of polymeric materials. Their ability to be covalently bonded into the polymer matrix offers significant advantages in terms of permanency and minimal impact on material properties. While direct, comprehensive comparative data with all alternative systems is not always available in a single study, the existing body of research indicates that their performance is competitive with other leading halogen-free flame retardants.

Future research should focus on the synthesis of novel allylphosphonate monomers and polymers with enhanced thermal stability and hydrolytic resistance. Furthermore, exploring synergistic effects with other flame retardant additives could lead to the development of highly efficient, low-loading flame retardant systems, paving the way for the next generation of fire-safe materials. The hydrolytic stability of phosphonate esters can be a concern in some applications, and the design of more sterically hindered structures around the phosphorus center can improve resistance to hydrolysis.[11]

References

  • Properties of unsaturated polyester resin composites modified with intumescent flame retardant and aluminum diethyl phosphate. (URL: [Link])

  • Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate). Frontiers in Materials. (URL: [Link])

  • Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates. (URL: [Link])

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. (URL: [Link])

  • Synthesis and characterization of novel diethyl allyl malonate polymer and its hydroxamic acid derivative. Al-Quds University. (URL: [Link])

  • Flame Retardancy and Thermal Behavior of Wool Fabric Treated with a Phosphorus-Containing Polycarboxylic Acid. Polymers. (URL: [Link])

  • Comparative study of aluminum diethylphosphinate and aluminum methylethylphosphinate-filled epoxy flame-retardant composites. Polymer Composites. (URL: [Link])

  • Recent Developments in the Flame-Retardant System of Epoxy Resin. Polymers. (URL: [Link])

  • Hydrolytic Stability of Phosphate Ester Surfactants. ASTM International. (URL: [Link])

  • Flame-retardant unsaturated polyester resins.
  • Optimization of the procedure to burn textile fabrics by cone calorimeter: Part I. Combustion behavior of polyester. Journal of Fire Sciences. (URL: [Link])

  • Recent Developments in the Flame-Retardant System of Epoxy Resin. PMC - National Center for Biotechnology Information. (URL: [Link])

  • A Library of Well-Defined and Water-Soluble Poly(alkyl phosphonate)s with Adjustable Hydrolysis. Macromolecules. (URL: [Link])

  • Synthesis and characterization of flame retardant unsaturated polyester-allyloxysilane resin for wood coatings. Scientific Reports. (URL: [Link])

  • Study on flame⁃retardant epoxy resins and mechanism based on catalysis of bamboo⁃based porous carbon and aluminum diethylphosphinate. (URL: [Link])

  • Design and Synthesis of Sidechain Phosphorus-Containing Polyacids. Encyclopedia.pub. (URL: [Link])

  • LOI and UL94 results for polyester resin samples containing DecaBDPE... ResearchGate. (URL: [Link])

  • Thermal Degradation of Organophosphorus Flame Retardants. Semantic Scholar. (URL: [Link])

  • Effective Halogen-Free Flame-Retardant Additives for Crosslinked Rigid Polyisocyanurate Foams: Comparison of Chemical Structures. PMC - National Center for Biotechnology Information. (URL: [Link])

  • Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. MDPI. (URL: [Link])

  • The Flame Retardant Behaviors and Synergistic Effect of Expandable Graphite and Dimethyl Methylphosphonate in Rigid Polyurethane Foams. ResearchGate. (URL: [Link])

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Allylphosphonic Dichloride

Allylphosphonic dichloride (CAS No. 1498-47-1) is a highly reactive organophosphorus compound that serves as a versatile intermediate in chemical synthesis.[1] However, its utility is matched by its significant hazards,...

Author: BenchChem Technical Support Team. Date: February 2026

Allylphosphonic dichloride (CAS No. 1498-47-1) is a highly reactive organophosphorus compound that serves as a versatile intermediate in chemical synthesis.[1] However, its utility is matched by its significant hazards, including extreme corrosivity, high toxicity, and violent reactivity with water. A deep understanding of these properties is not merely a regulatory requirement but the bedrock of a safe and effective research program. This guide provides an in-depth, procedurally-focused directive on the selection and use of personal protective equipment (PPE) for Allylphosphonic dichloride, grounded in the principles of chemical hygiene and risk mitigation.

The 'Why': A Hazard Analysis of Allylphosphonic Dichloride

Effective PPE selection is dictated by the specific chemical risks. For Allylphosphonic dichloride, the hazards are threefold: corrosivity, toxicity, and reactivity.

  • Extreme Corrosivity: The molecule contains two P-Cl bonds which are highly susceptible to hydrolysis. Upon contact with moisture—such as on the skin, in the eyes, or in the respiratory tract—it rapidly hydrolyzes to form hydrochloric acid (HCl) and allylphosphonic acid. This reaction is the primary cause of its ability to inflict severe chemical burns and irreversible tissue damage.[2]

  • High Acute Toxicity: Safety data sheets consistently highlight that Allylphosphonic dichloride is toxic if swallowed and fatal if inhaled. The organophosphorus component necessitates caution, as this class of compounds can exhibit neurological effects. Inhalation of its vapors or aerosols can cause severe respiratory tract irritation and damage.[2]

  • Violent Reactivity: As a phosphoryl halide, it reacts violently with water in an exothermic reaction, liberating corrosive HCl gas.[2][3] This reactivity dictates specific protocols for storage, handling, and fire suppression, and is a critical factor in spill management.

Understanding these intertwined hazards is crucial. The appropriate PPE is not just a barrier, but a system designed to prevent the chemical from reaching sensitive tissues and to protect the user from the consequences of its inherent reactivity.

Core Protective Equipment: A Multi-Layered Defense

All handling of Allylphosphonic dichloride must be conducted within a certified, functioning chemical fume hood to control vapor exposure. The selection of PPE should be based on a risk assessment of the specific procedure, but the following represents the minimum required protection.

Hazard CategoryMinimum Required PPERationale and Advanced Protection
Respiratory Full-face respirator with combination organic vapor/acid gas (OV/AG) cartridges.The "fatal if inhaled" classification necessitates a high level of respiratory protection. A full-face respirator provides a better seal than a half-mask and integrates eye protection. For spills, uncontrolled releases, or work outside a fume hood, a Self-Contained Breathing Apparatus (SCBA) is mandatory.
Eye & Face Integrated full-face shield of a full-face respirator.Direct splashes can cause permanent eye damage.[2] If using a half-mask respirator, chemical splash goggles must be worn in conjunction with a full-face shield that provides protection to the entire face.[4]
Hand Double-gloving with a chemical-resistant outer glove.Given the severe corrosive nature, a robust barrier is essential. Butyl rubber or Viton™ gloves are recommended for their high resistance to corrosive chemicals and chlorinated compounds. An inner nitrile glove provides protection during the doffing of the outer glove. Always inspect gloves for tears or pinholes before use.[4]
Body Flame-resistant lab coat with tight-fitting cuffs.A chemically-resistant apron made of neoprene or similar material should be worn over the lab coat to protect against splashes during transfers.[5] For large-volume transfers (>1L), a full chemical-resistant suit may be required.
Footwear Closed-toe leather or chemical-resistant shoes.Footwear must be non-permeable to protect from spills that may reach the floor.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling is a complete workflow, from the moment the chemical enters the lab to its final disposal.

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks, ensuring the cap is tightly sealed. Do not accept damaged containers.

  • Store: Store the container in a cool, dry, and well-ventilated area designated for corrosive and water-reactive materials.[6] The storage location must be isolated from incompatible materials, especially water, alcohols, and strong bases.

  • Secondary Containment: Always store the primary container within a secondary, chemically-compatible container (e.g., a polyethylene tray) to contain any potential leaks.

  • Preparation: Don all required PPE before bringing the chemical into the fume hood. Ensure an emergency eyewash and safety shower are accessible and unobstructed.[7]

  • Inert Atmosphere: For moisture-sensitive reactions, handle Allylphosphonic dichloride under an inert atmosphere (e.g., Argon or Nitrogen).[8]

  • Transfer: Use a syringe or cannula for liquid transfers to minimize exposure to the atmosphere.[8] Work slowly and deliberately to avoid splashes.

  • Decontamination: Thoroughly decontaminate any surfaces, glassware, or equipment that has come into contact with the chemical. A solution of sodium bicarbonate can be used to neutralize residues before final cleaning.

  • Evacuate & Alert: In case of a spill, immediately alert personnel in the vicinity and evacuate the immediate area.

  • Isolate: If safe to do so, close the fume hood sash. Restrict access to the area.

  • Protect: Don SCBA and appropriate chemical-resistant outerwear before re-entering the area.

  • Contain & Absorb: DO NOT USE WATER. Cover the spill with a dry, inert absorbent material such as sand, clay, or vermiculite, working from the outside in.[9]

  • Collect: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (e.g., 5% sodium bicarbonate), followed by a standard laboratory cleaning agent. All cleanup materials must be disposed of as hazardous waste.[10]

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Handling & Use cluster_dispose Phase 3: Waste Management cluster_spill EMERGENCY: Spill Response prep_risk Conduct Risk Assessment for Procedure prep_ppe Don Full PPE (Full-face respirator, double gloves, apron) prep_risk->prep_ppe prep_setup Verify Fume Hood Operation & Clear Access to Eyewash/Shower prep_ppe->prep_setup handle_transfer Transfer Reagent Inside Hood (Use Syringe/Cannula) prep_setup->handle_transfer Proceed to Handling handle_reaction Perform Experiment handle_transfer->handle_reaction handle_decon Decontaminate Glassware & Surfaces with Base Solution handle_reaction->handle_decon dispose_collect Collect Waste in Labeled Container handle_decon->dispose_collect Generate Waste dispose_neutralize Neutralize Reactive Waste (Controlled Hydrolysis) dispose_collect->dispose_neutralize dispose_final Dispose via Certified Hazardous Waste Program dispose_neutralize->dispose_final spill_alert Alert & Evacuate spill_absorb Absorb with DRY Inert Material (e.g., Sand) spill_alert->spill_absorb spill_collect Collect & Containerize Waste spill_absorb->spill_collect spill_decon Decontaminate Spill Area spill_collect->spill_decon spill_decon->dispose_final caption Safe Handling Workflow for Allylphosphonic Dichloride

Disposal must adhere to local, state, and federal regulations.[8] Due to its reactivity, raw Allylphosphonic dichloride waste should never be placed in a general waste stream.

  • Neutralization: The primary method for rendering the waste less hazardous is through controlled hydrolysis. This should only be performed by trained personnel. A typical procedure involves the slow, portion-wise addition of the waste material to a stirred, ice-cooled solution of a weak base, such as sodium bicarbonate or calcium hydroxide. The reaction is exothermic and releases HCl gas, so it must be performed in a chemical fume hood. This process converts the reactive dichloride to allylphosphonate salts.[11][12]

  • Collection: The neutralized aqueous solution, along with any contaminated lab materials (gloves, absorbent, etc.), must be collected in a robust, sealed, and clearly labeled hazardous waste container.

  • Removal: The container must be disposed of through your institution's environmental health and safety office or a certified hazardous waste contractor.

By adhering to these rigorous PPE and handling protocols, researchers can safely harness the synthetic utility of Allylphosphonic dichloride while ensuring the protection of themselves, their colleagues, and the environment.

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allylphosphonic dichloride
Reactant of Route 2
Allylphosphonic dichloride
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